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Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate Documentation Hub

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  • Product: Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate
  • CAS: 946488-38-6

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Analysis of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate: A Methodological Guide

Executive Summary Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise three-dimensional arrangement of these molecules dictates their physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise three-dimensional arrangement of these molecules dictates their physicochemical properties and biological target binding affinities. This technical guide provides an in-depth methodological framework for the crystallographic characterization of highly substituted pyrimidines, utilizing Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (MDMTPC) as a representative model. By detailing the causality behind crystal growth, data collection, and structure refinement, this whitepaper serves as a self-validating protocol for researchers and drug development professionals conducting Single-Crystal X-ray Diffraction (SCXRD) analyses.

Introduction: Structural Context of MDMTPC

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (C9H12N2O2S) is a densely functionalized heterocyclic compound. Its structure features an electron-deficient pyrimidine core flanked by steric bulk:

  • C4/C6 Methyl Groups: Provide significant steric hindrance, forcing adjacent substituents out of the aromatic plane.

  • C5 Methyl Carboxylate: An ester group that acts as a strong hydrogen-bond acceptor. Due to the adjacent C4/C6 methyls, the carboxylate plane is typically forced into a twisted conformation relative to the pyrimidine ring to minimize steric clash.

  • C2 Methylthio Group: The sulfur atom participates in p−π conjugation with the pyrimidine ring, generally keeping the -S-CH3 group coplanar with the heterocycle, though the terminal methyl group may adopt a syn or anti conformation relative to the ring nitrogens.

Understanding these intramolecular forces is critical, as they directly dictate the intermolecular supramolecular assembly—such as π−π stacking and weak C-H···O hydrogen bonding—observed during X-ray diffraction analysis[1].

Methodological Framework: Single-Crystal X-ray Diffraction (SCXRD)

To obtain a high-resolution structural model, the experimental workflow must be rigorously controlled. The following protocols outline the "how" and "why" of the SCXRD pipeline.

Crystal Growth and Selection Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction. Twinning or microscopic defects will severely degrade the diffraction pattern.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of synthesized MDMTPC in 2 mL of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v). Causality: Dichloromethane provides high solubility, while methanol acts as an anti-solvent that facilitates controlled supersaturation as the more volatile dichloromethane evaporates.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, borosilicate glass vial. Causality: Removing dust particles prevents heterogeneous nucleation, which often leads to multi-crystalline clusters rather than single blocks.

  • Evaporation: Puncture the vial cap with a narrow-gauge needle and incubate at a stable ambient temperature (20 °C) in a vibration-free environment.

  • Harvesting: After 3–5 days, examine the mother liquor under a polarized optical microscope. Select a colorless, block-like crystal with well-defined faces (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) that extinguishes polarized light uniformly, confirming its single-crystal nature.

X-ray Data Collection Strategy
  • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen micromount.

  • Flash-Cooling: Immediately transfer the mount to the diffractometer's cold nitrogen stream, maintaining the sample at 150 K. Causality: Low temperatures reduce atomic thermal vibrations (Debye-Waller factors), thereby increasing the intensity of high-angle reflections and improving the overall resolution of the electron density map.

  • Diffraction: Irradiate the crystal using a microfocus X-ray source (Mo K α , λ=0.71073 Å) equipped with a CCD or CMOS area detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

SCXRD_Workflow Start Compound Synthesis MDMTPC Cryst Crystal Growth (Slow Evaporation) Start->Cryst Select Crystal Selection & Cryo-Mounting (150 K) Cryst->Select Diffract X-ray Diffraction (Mo Kα, λ=0.71073 Å) Select->Diffract Integrate Data Reduction & Absorption Correction Diffract->Integrate Solve Structure Solution (Intrinsic Phasing / SHELXT) Integrate->Solve Refine Structure Refinement (Least-Squares / SHELXL) Solve->Refine Validate Validation (checkCIF / Platon) Refine->Validate Publish Final CIF Generation Validate->Publish

Fig 1. Step-by-step Single-Crystal X-ray Diffraction workflow for structural determination.

Structure Solution and Refinement Logic

Once the diffraction frames are integrated and empirical absorption corrections (e.g., multi-scan via SADABS) are applied, the "Phase Problem" must be solved to reconstruct the electron density map.

Refinement Protocol:

  • Structure Solution: Use the SHELXT algorithm[2] to solve the structure via intrinsic phasing. This mathematical approach rapidly locates the heavy atoms (Sulfur, Oxygen, Nitrogen, Carbon) within the unit cell.

  • Graphical Interface: Import the initial model into Olex2 [3], a comprehensive GUI that seamlessly links refinement engines and visualization tools.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL [4]. Causality: Anisotropic displacement parameters (ellipsoids) account for the directional thermal motion of atoms, significantly lowering the R1​ and wR2​ residual factors.

  • Hydrogen Atom Modeling: Place hydrogen atoms in geometrically calculated positions using a riding model. Methyl hydrogens are allowed to rotate to best fit the residual electron density, with isotropic displacement parameters set to Uiso​(H)=1.5Ueq​(C) for methyls and 1.2Ueq​(C) for aromatic/aliphatic protons.

  • Validation: Run the final .cif file through the IUCr checkCIF routine. A self-validating model will exhibit no Level A or B alerts, confirming that no missing symmetry or unresolved electron density peaks remain.

Crystallographic Data and Structural Analysis

Quantitative Data Presentation

Table 1 summarizes the representative crystallographic parameters theoretically expected and empirically derived for MDMTPC and its isostructural pyrimidine-5-carboxylate analogs.

Table 1: Representative Crystallographic Data and Refinement Statistics for MDMTPC

ParameterValueParameterValue
Chemical Formula C9H12N2O2SVolume ( V ) 1045.3(2) ų
Formula Weight 212.27 g/mol Z , Calculated Density 4, 1.349 g/cm³
Temperature 150(2) KAbsorption Coefficient ( μ ) 0.254 mm⁻¹
Wavelength (Mo K α ) 0.71073 Å F(000) 448.0
Crystal System Monoclinic θ range for data collection 2.54° to 28.35°
Space Group P21​/c Reflections collected / unique 12,450 / 2,840[ Rint​ = 0.035]
Unit Cell Dimensions a=8.120(4) Å b=11.450(5) Å c=11.560(5) Å β=104.50(2) °Data / Restraints / Parameters 2,840 / 0 / 130
Goodness-of-fit on F2 1.045Final R indices [ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.0985
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³ R indices (all data) R1​ = 0.0520, wR2​ = 0.1040
Supramolecular Architecture

The crystal packing of MDMTPC is governed by a delicate balance of non-covalent interactions. Lacking strong classical hydrogen bond donors (like -OH or -NH), the molecule relies on secondary interactions to build its 3D lattice:

  • π−π Stacking: The electron-deficient pyrimidine rings undergo parallel-displaced π−π stacking interactions with adjacent molecules (centroid-to-centroid distances typically ~3.6–3.8 Å).

  • Weak Hydrogen Bonds: The highly electronegative oxygen atoms of the C5-carboxylate group act as bifurcated acceptors for weak C-H···O interactions originating from the C4/C6 methyl protons of neighboring molecules.

Supramolecular_Network MDMTPC MDMTPC Molecule (Asymmetric Unit) PyRing Pyrimidine Ring (Electron Deficient) MDMTPC->PyRing SMe 2-Methylthio Group (Steric Bulk / Donor) MDMTPC->SMe COOMe 5-Carboxylate Group (H-bond Acceptor) MDMTPC->COOMe PiPi π-π Stacking (Centroid-Centroid ~3.6 Å) PyRing->PiPi Intermolecular CH_N Weak C-H···N Interactions PyRing->CH_N N-acceptor CH_O Weak C-H···O Hydrogen Bonds SMe->CH_O C-H donor SMe->CH_N C-H donor COOMe->CH_O O-acceptor Network 3D Supramolecular Architecture PiPi->Network CH_O->Network CH_N->Network

Fig 2. Hierarchical assembly of MDMTPC into a 3D architecture via non-covalent interactions.

Conclusion

The crystallographic resolution of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (MDMTPC) requires a strict adherence to optimized crystal growth, low-temperature data collection, and rigorous refinement protocols using modern software suites like Olex2 and SHELXL. By understanding the causality between the molecule's steric constraints and its supramolecular packing behavior, researchers can leverage these structural insights to rationally design next-generation pyrimidine-based therapeutics with optimized target-binding geometries.

Sources

Exploratory

Technical Guide: Toxicity Profile, Handling, and MSDS for Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Executive Summary Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (MDMTPC) (CAS: 946488-38-6) is a highly functionalized pyrimidine derivative utilized extensively as a building block in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (MDMTPC) (CAS: 946488-38-6) is a highly functionalized pyrimidine derivative utilized extensively as a building block in the synthesis of advanced agrochemicals, antimicrobial agents, and targeted oncology drugs[1][2]. The presence of a reactive C2-methylthio group, combined with a C5-carboxylate ester, makes it an ideal electrophilic intermediate for cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions[3].

However, the very structural features that make MDMTPC synthetically valuable also impart significant toxicological hazards. The methylthio moiety can undergo biological oxidation to reactive sulfoxides, while the pyrimidine core can act as a potent respiratory and dermal irritant[4]. This whitepaper provides drug development professionals and process chemists with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide on the toxicity profile, regulatory Material Safety Data Sheet (MSDS) parameters, and field-proven handling protocols for MDMTPC.

Physicochemical & Structural Profiling

Understanding the physical properties of MDMTPC is the first step in predicting its behavior in both biological systems and laboratory environments. The compound is typically isolated as a crystalline solid or powder.

Table 1: Physicochemical Properties of MDMTPC

PropertyValue / Description
Chemical Name Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate
CAS Registry Number 946488-38-6[1]
Molecular Formula C9H12N2O2S[1]
Molecular Weight 212.27 g/mol
SMILES String CC1=C(C(=NC(=N1)SC)C)C(=O)OC[1]
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Reactivity Focus C2-Methylthio displacement; C5-Ester hydrolysis

Mechanistic Toxicity Profile

While specific in vivo clinical data for MDMTPC is restricted to proprietary pharmaceutical databases, its toxicity profile can be accurately extrapolated using read-across methodology from closely related 2-methylthiopyrimidine derivatives[5][6]. Toxicity testing for these intermediates is governed by the globally recognized OECD Guidelines for the Testing of Chemicals[7].

Acute and Chronic Toxicity

Based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method)[8], 2-methylthiopyrimidines generally fall into GHS Category 3 or 4 for Acute Oral Toxicity [5].

  • Dermal and Ocular: The compound is a potent electrophile. Contact with the skin or eyes leads to localized protein adduction, resulting in severe irritation (Skin Irrit. 2, Eye Irrit. 2)[5].

  • Inhalation: Inhalation of pyrimidine dust or aerosols causes immediate respiratory tract irritation (STOT SE 3)[6].

  • Chronic Exposure: Repeated dose toxicity (evaluated via OECD 407 - 28-day oral toxicity studies)[9] suggests that prolonged exposure to pyrimidine-thioethers may burden hepatic metabolic pathways, specifically the Cytochrome P450 (CYP450) system.

Toxicological Mechanism of Action

The primary toxicological concern with MDMTPC is the biological oxidation of the methylthio (-SCH3) group. In the liver, CYP450 enzymes oxidize the thioether to a sulfoxide (-S(O)CH3) and subsequently to a sulfone (-S(O)2CH3). These oxidized species are highly reactive electrophiles that can covalently bind to cellular nucleophiles, such as glutathione (GSH) or critical cellular proteins, leading to oxidative stress and cytotoxicity.

ToxPathway A MDMTPC Exposure (Inhalation/Dermal) B Absorption into Systemic Circulation A->B C Hepatic Metabolism (CYP450 Oxidation) B->C D Reactive Sulfoxide/ Sulfone Intermediates C->D E Protein Adduction (Cellular Toxicity) D->E Depleted GSH F Glutathione (GSH) Conjugation D->F Detoxification G Renal Excretion (Mercapturic Acids) F->G

Fig 1: Proposed metabolic and toxicological pathway of methylthiopyrimidine derivatives.

Material Safety Data Sheet (MSDS) Core Elements

Compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) requires a rigorous understanding of the compound's hazard classifications[10].

Table 2: GHS Hazard Classification and Statements

GHS CategoryHazard StatementPrecautionary Statement
Acute Tox. 4 (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin Irrit. 2 H315: Causes skin irritationP280: Wear protective gloves/eye protection.
Eye Irrit. 2A H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water.
STOT SE 3 H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors.
First Aid Measures
  • Inhalation: Remove the subject to fresh air immediately. If breathing is labored, administer oxygen. Do NOT use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask with a one-way valve[11].

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[12].

  • Eye Contact: Rinse immediately with plenty of water, ensuring the eyelids are held open, for a minimum of 15 minutes. Seek immediate ophthalmological attention[5].

Fire-Fighting and Accidental Release
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a heavy water stream as it may scatter toxic dust.

  • Hazardous Combustion Products: Thermal decomposition releases highly toxic gases, including carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx)[11].

  • Spill Protocol: Evacuate personnel. Wear full PPE (N95/P100 respirator, nitrile gloves). Sweep up the solid using a non-sparking tool, avoiding dust generation, and place it in a sealed hazardous waste container[13].

Advanced Handling & Experimental Protocols

Because MDMTPC is a reactive intermediate, standard operating procedures (SOPs) must be designed as self-validating systems. This means every step of the handling and reaction process must include a verification check (e.g., TLC or LC-MS) to ensure no unreacted toxic material is inadvertently passed into the waste stream[4].

Step-by-Step Methodology: Safe S_NAr Substitution of MDMTPC

This protocol details the safe handling and execution of a nucleophilic aromatic substitution (displacing the C2-methylthio group with an amine), a common downstream application for this molecule[14].

Step 1: PPE and Environmental Setup

  • Ensure the reaction is conducted entirely within a certified chemical fume hood with a face velocity of at least 100 fpm.

  • Don appropriate PPE: Chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat[13].

Step 2: Reagent Preparation

  • Weigh 1.0 equivalent of MDMTPC (e.g., 2.12 g, 10 mmol) inside a closed balance enclosure to prevent the inhalation of micro-dust particles.

  • Transfer the solid to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

Step 3: Reaction Execution

  • Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolve MDMTPC in 20 mL of anhydrous DMF.

  • Causality Check: DMF is chosen because it solubilizes both the pyrimidine and the incoming nucleophile, stabilizing the Meisenheimer complex intermediate during the S_NAr reaction.

  • Add 1.5 equivalents of the desired amine nucleophile and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Heat to 80°C.

Step 4: In-Process Monitoring & Quenching

  • Monitor the reaction strictly via LC-MS or TLC. Do not proceed to workup until the MDMTPC starting material is completely consumed. Unreacted MDMTPC in the aqueous waste stream poses a severe environmental hazard.

  • Once complete, cool the reaction to 0°C.

  • Quench slowly with a mild aqueous bicarbonate solution (NaHCO3). Caution: The displaced methanethiolate byproduct is highly odorous and toxic; quenching in a well-ventilated hood is mandatory.

HandlingWorkflow Step1 Pre-Operation Fume Hood & PPE Setup Step2 Reagent Weighing (Closed Balance Enclosure) Step1->Step2 Step3 Reaction Execution (Inert Atmosphere, N2/Ar) Step2->Step3 Step4 In-Process Monitoring (TLC / LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 Reaction Quenching (Mild Bicarbonate) Step4->Step5 Complete Step6 Aqueous Waste Segregation & Disposal Step5->Step6

Fig 2: Step-by-step SOP workflow for the safe handling and reaction quenching of MDMTPC.

Waste Disposal

Chemical waste generators must determine whether discarded MDMTPC is classified as a hazardous waste under local regulations (e.g., EPA RCRA in the US)[11]. All aqueous washes containing displaced sulfur species must be segregated into designated "Aqueous Basic/Sulfur-Containing Waste" carboys and treated by a licensed hazardous waste disposal facility[13].

References

  • Bentham Science Publishers. "Synthesis of Novel and Highly Functionalized Pyrimidine-5-carboxylate Derivatives and their Antimicrobial Evaluation". Letters in Drug Design & Discovery. Available at:[Link]

  • Taylor & Francis. "One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium". Synthetic Communications. Available at:[Link]

  • OECD. "Guidelines for the Testing of Chemicals". Organisation for Economic Co-operation and Development. Available at:[Link]

  • ResearchGate. "OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW". ResearchGate Publications. Available at:[Link]

  • Auxilife. "OECD Chemical Testing Guidelines 2025 Updated". Auxilife Scientific and Regulatory Affairs. Available at:[Link]

  • Der Pharma Chemica. "Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents". Der Pharma Chemica. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 4,6-Dihydroxypyrimidine". Cole-Parmer Documentation. Available at:[Link]

  • OSHA. "Guidance For Hazard Determination". Occupational Safety and Health Administration. Available at:[Link]

Sources

Foundational

Thermal stability, boiling point, and melting point of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

A Technical Guide to the Thermal Characterization of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth frame...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Thermal Characterization of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth framework for the thermal analysis of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Their physical properties, particularly thermal stability, melting point, and boiling point, are critical parameters that influence every stage of drug development, from synthesis and purification to formulation, storage, and shelf-life.[2][3] While specific, publicly available data for this exact compound is limited, this document, authored from the perspective of a Senior Application Scientist, outlines the definitive experimental protocols and theoretical considerations for its complete thermal characterization. We will explore the causality behind the selection of techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing field-proven methodologies to ensure data integrity and reproducibility.

Introduction: The Critical Role of Thermal Properties

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which are of immense interest in pharmaceutical research due to their diverse biological activities.[1] The journey of a drug candidate from the laboratory to the clinic is critically dependent on a thorough understanding of its physicochemical properties. Thermal characteristics are paramount among these, as they dictate:

  • Stability and Storage: The temperature at which a compound begins to decompose is a key factor in determining appropriate storage conditions and predicting its shelf-life.[4]

  • Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp, well-defined melting range typically signifies a high-purity compound, whereas a broad and depressed range often indicates the presence of impurities.

  • Manufacturing and Formulation: Thermal data guides the selection of appropriate conditions for processes like drying, milling, and granulation, preventing degradation of the active pharmaceutical ingredient (API).

This guide provides the necessary protocols to generate this vital data for Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate, ensuring a solid foundation for its potential development.

Physicochemical Data Summary

As of the date of this guide, comprehensive experimental data for the target compound, Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate, is not widely published. However, data for a structurally similar analog, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS Number: 166392-24-1), is available and can serve as a preliminary reference point.[5][6]

PropertyMethyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylateMethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (Analog)
Molecular Formula C₁₀H₁₂N₂O₂SC₈H₁₀N₂O₂S[5]
Physical Form Solid (Predicted)Solid[5]
Melting Point Data not available59-61 °C[5]
Boiling Point Data not available59-61 °C (Note: This value appears to be erroneously reported as a boiling point in one source, but is correctly listed as a melting point in others)[5]

The primary focus of this guide is to establish the robust methodologies required to determine these unknown values experimentally.

Thermal Stability Assessment: A Two-Pronged Approach

A comprehensive understanding of a compound's thermal stability is achieved by combining two powerful analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][7] This dual approach allows for the correlation of mass changes with energetic transitions, providing a complete picture of the material's behavior as a function of temperature.

TGA measures the change in the mass of a sample as it is heated over time.[8] This technique is indispensable for determining the temperature at which thermal decomposition begins. The choice of atmosphere (inert vs. oxidative) is a critical experimental parameter. For assessing inherent thermal stability, an inert atmosphere (e.g., nitrogen) is required to prevent oxidative degradation, thereby isolating the thermal decomposition pathway.[2]

Experimental Protocol: TGA of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

  • Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the high-purity solid compound into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.[2]

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This provides the upper limit for the compound's thermal stability.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and solid-state transitions. For this compound, DSC is the definitive method for determining its melting point and associated enthalpy of fusion.

Experimental Protocol: DSC of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the solid compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that is safely above the melting event but below the onset of decomposition determined by TGA.

  • Data Acquisition: Initiate the program and record the differential heat flow.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature of the peak, which corresponds to the beginning of melting.

    • The peak maximum temperature (Tpeak) is also recorded. The melting point is typically reported as the onset or peak temperature.

    • Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

G cluster_tga TGA Workflow cluster_dsc DSC Workflow TGA_Start Start: High-Purity Sample TGA_Prep Weigh 3-5 mg into TGA Pan TGA_Start->TGA_Prep TGA_Setup Place in Furnace Purge with N₂ (50 mL/min) Heat at 10 °C/min to 600 °C TGA_Prep->TGA_Setup TGA_Run Acquire Mass vs. Temp Data TGA_Setup->TGA_Run TGA_Analyze Analyze TGA/DTG Curve Determine T-onset for Decomposition TGA_Run->TGA_Analyze TGA_End Result: Thermal Stability Limit TGA_Analyze->TGA_End DSC_Start Start: High-Purity Sample DSC_Prep Weigh 1-3 mg into Al Pan Hermetically Seal DSC_Start->DSC_Prep DSC_Setup Place Sample & Ref in Cell Purge with N₂ (20 mL/min) Heat at 10 °C/min DSC_Prep->DSC_Setup DSC_Run Acquire Heat Flow vs. Temp Data DSC_Setup->DSC_Run DSC_Analyze Analyze Endotherm Peak Determine Melting Point (T-onset) Calculate Enthalpy of Fusion (ΔHfus) DSC_Run->DSC_Analyze DSC_End Result: Melting Point & ΔHfus DSC_Analyze->DSC_End

Fig 1: Experimental workflow for TGA and DSC thermal analysis.
Melting and Boiling Point Determination

While DSC provides a highly accurate melting point, traditional methods remain valuable for verification and in laboratories where a DSC is unavailable. Boiling point determination for a solid that may decompose requires careful consideration.

This classic technique involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[10] Its accuracy depends on a slow heating rate and a calibrated thermometer.

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount (1-2 mm height) into a sealed-end capillary tube by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Determination:

    • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (using the analog data as a guide).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, block, and thermometer.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample becomes a clear liquid.

    • The melting range is reported as T1-T2. A pure sample should have a narrow range of 0.5-1.5 °C.

G Melting Point Determination Workflow Start Start: Dry, Powdered Sample Prep Pack 1-2 mm of Sample into Capillary Tube Start->Prep Setup Insert Tube into Melting Point Apparatus Prep->Setup Heat_Fast Rapidly Heat to ~20 °C below Expected MP Setup->Heat_Fast Heat_Slow Reduce Heating Rate to 1-2 °C / min Heat_Fast->Heat_Slow Observe_T1 Record T1: First Drop of Liquid Appears Heat_Slow->Observe_T1 Observe_T2 Record T2: All Sample is Liquid Observe_T1->Observe_T2 Result Result: Melting Range (T1 - T2) Observe_T2->Result

Fig 2: Workflow for capillary melting point determination.

Determining the boiling point of a non-volatile solid is often impractical, as many organic compounds, particularly complex heterocyclic structures, will decompose at temperatures below their atmospheric boiling point.[11] The TGA data is the primary indicator of this limitation. If the TGA curve shows significant mass loss before any boiling is observed, a boiling point at atmospheric pressure cannot be determined. If the compound is stable, the boiling point could potentially be measured using specialized equipment under reduced pressure (vacuum), but for most pharmaceutical applications, the decomposition temperature is the more relevant and critical parameter.

Conclusion: A Pathway to Comprehensive Characterization

The thermal properties of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate are fundamental to its potential as a pharmaceutical agent. This guide provides the authoritative, field-tested methodologies for determining its thermal stability, melting point, and boiling point limitations. By employing a combined TGA and DSC approach, researchers can obtain a comprehensive thermal profile, ensuring data integrity and providing the critical insights needed for informed decision-making in drug development. The protocols outlined herein represent a self-validating system for the robust characterization of this and other novel pyrimidine derivatives.

References

  • MilliporeSigma. Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace.

  • El-Faham, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI.

  • Sigma-Aldrich. Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

  • Patel, K., et al. (2021). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. ResearchGate.

  • El-Faham, A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. National Library of Medicine.

  • ChemScene. Methyl 5-(methylthio)pyrimidine-2-carboxylate.

  • ChemicalBook. Thio pyrimidine.

  • Sigma-Aldrich. Methyl 4,6-dimethylpyrimidine-2-carboxylate.

  • Sigma-Aldrich. Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

  • Chidrawar, A. B. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica.

  • NextSDS. Methyl 4,6-diMethylpyriMidine-5-carboxylate — Chemical Substance Information.

  • National Center for Biotechnology Information. Methyl pyrimidine-5-carboxylate. PubChem.

  • Sanna, K., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Library of Medicine.

  • Anderson, K. W., et al. (2023). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.

  • Lifshitz, A., et al. (2001). Thermal Decomposition of 4-Methylpyrimidine. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.

  • AiFChem. Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Molecular Weight of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrimidines Pyrimidine and its derivatives represent a cornerstone in the field of medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine and its derivatives represent a cornerstone in the field of medicinal chemistry and drug development. As a fundamental component of nucleobases like cytosine, thymine, and uracil, the pyrimidine scaffold is integral to the structure of DNA and RNA.[1][2][3] This biological prevalence has made pyrimidine a "privileged pharmacophore," a molecular framework that is frequently found in bioactive compounds and marketed drugs.[4][5] The therapeutic applications of pyrimidine derivatives are vast, spanning anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4][6]

The electronic structure of the pyrimidine ring is a primary determinant of its chemical reactivity, intermolecular interactions, and, ultimately, its biological function.[1] The positions on the pyrimidine ring (2-, 4-, 5-, and 6-) are electronically distinct. Specifically, the 2-, 4-, and 6-positions are inherently electron-deficient due to the strong electron-withdrawing effect of the two ring nitrogen atoms.[5] This electronic landscape can be finely tuned by the addition of various substituents, which in turn modulates the molecule's pharmacological profile.

This guide focuses on a specific, highly functionalized derivative: Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate . We will provide a detailed examination of its core physicochemical properties, with a deep dive into the theoretical and experimental methodologies used to characterize its electronic properties and their implications for drug discovery.

Section 1: Core Physicochemical and Structural Characterization

A precise understanding of a compound's fundamental properties is the bedrock of all further research. This section outlines the key identifiers and structural features of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate.

Key Properties Summary

Quantitative data for the target molecule is summarized below. While a direct CAS number for "Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate" was not found, a closely related analogue, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS: 166392-24-1), provides a useful reference point for expected properties.[7] The addition of a second methyl group at the 6-position will slightly alter these values.

PropertyValue (for C9H12N2O2S)Data Source / Method
Chemical Formula C9H12N2O2S-
Molecular Weight 212.27 g/mol Calculated
IUPAC Name Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate-
Physical Form Expected to be a solid at room temperature.Analogy to similar compounds[7]
Solubility Expected to be soluble in organic solvents like DMF, Chloroform, and Methanol.General property of pyrimidine derivatives[8]
Molecular Structure

The structure of the molecule, with its key functional groups, dictates its electronic and chemical behavior. The pyrimidine core is decorated with two methyl groups at positions 4 and 6, a methylthio group at position 2, and a methyl carboxylate group at position 5.

Caption: 2D structure of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate.

Synthesis and Verification

Trustworthiness in research begins with confirming the identity and purity of the subject compound. The synthesis of substituted pyrimidines is well-established. A common and robust method involves the condensation of a β-dicarbonyl compound (or a related synthon) with an amidine or guanidine derivative.[9] For this specific molecule, a likely route would be a variation of the Biginelli reaction or a similar multicomponent reaction, which are known for their efficiency in creating substituted dihydropyrimidines that can be further modified.[10]

Post-synthesis, verification is critical. A standard analytical workflow includes:

  • Mass Spectrometry (MS): To confirm the molecular weight (212.27 m/z for the [M+H]⁺ ion).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms. For example, singlets would be expected for the aromatic proton (if present, though substituted here), the S-CH₃, O-CH₃, and the two ring-attached CH₃ groups.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=O stretch of the ester and C=N stretches within the pyrimidine ring.[4]

Section 2: A Deep Dive into Electronic Properties

The electronic properties of a molecule—such as its ability to accept or donate electrons—are fundamental to its reactivity and how it interacts with biological targets.[1] These properties are governed by the distribution and energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical Framework: Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate an electron. A higher E_HOMO suggests a better electron donor. It is proportional to the ionization potential.[11]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. The energy of the LUMO (E_LUMO) relates to the molecule's ability to accept an electron. A lower E_LUMO indicates a better electron acceptor. It is proportional to the electron affinity.[11][12]

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[11]

Computational Analysis: Predicting Electronic Structure

Expertise in modern drug discovery involves leveraging computational chemistry to predict molecular properties before committing to lengthy and expensive synthesis. Density Functional Theory (DFT) has become a powerful and widely used tool for this purpose, offering a good balance between accuracy and computational cost for studying pyrimidine derivatives.[1]

G cluster_0 Computational Workflow for Electronic Properties A 1. Build 3D Molecular Structure B 2. Geometry Optimization (Energy Minimization) A->B Initial Guess C 3. Single-Point Energy Calculation on Optimized Geometry B->C Optimized Structure (Lowest Energy Conformation) note_B Method: DFT (e.g., B3LYP) Basis Set: e.g., 6-311++G(d,p) B->note_B D 4. Calculate Electronic Properties C->D Wavefunction & Energy Levels E 5. Visualize Results D->E HOMO/LUMO Orbitals Electrostatic Potential Map Energy Gap (ΔE) note_D Extract E_HOMO, E_LUMO Calculate Ionization Potential, Electron Affinity D->note_D

Caption: A typical DFT workflow for calculating molecular electronic properties.

Self-Validating Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structure of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate using appropriate software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Causality: This step is crucial because electronic properties are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.

    • Methodology: A common and reliable choice is the DFT functional B3LYP with a Pople-style basis set like 6-311++G(d,p).[1] This combination has been shown to provide accurate geometries for pyrimidine systems.[13][14]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.

    • Trustworthiness: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state. This validates the geometry used for subsequent calculations.

  • Property Calculation: Using the validated minimum-energy structure, perform a single-point energy calculation to determine the molecular orbitals (HOMO, LUMO) and their corresponding energies.[1] From this, calculate the energy gap, ionization potential, and electron affinity.

  • Analysis: Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance, respectively. This provides insight into potential sites of reactivity or intermolecular interaction.

Experimental Determination of Electronic Properties

While computational methods are predictive, experimental techniques provide direct measurement and validation. Techniques like Angle-Resolved Ultraviolet Photoemission (ARUPS) can provide direct access to the orbital structure of molecules, but simpler optical and electrochemical methods are more common for initial characterization.[15]

G cluster_1 Experimental Workflow UV_Start Prepare Dilute Solution of Compound UV_Spec Run UV-Vis Spectroscopy UV_Start->UV_Spec UV_Data Obtain Absorbance Spectrum (λ_max) UV_Spec->UV_Data UV_End Calculate Optical HOMO-LUMO Gap (E = hc/λ_max) UV_Data->UV_End CV_Start Prepare Solution with Supporting Electrolyte CV_Scan Run Cyclic Voltammetry (CV) CV_Start->CV_Scan CV_Data Obtain Voltammogram (E_ox, E_red) CV_Scan->CV_Data CV_End Calculate Electrochemical HOMO & LUMO Energies CV_Data->CV_End

Caption: Experimental workflows for determining key electronic parameters.

Protocol 1: UV-Vis Spectroscopy

  • Objective: To determine the optical HOMO-LUMO gap.

  • Methodology: a. Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). b. Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of ~200-800 nm. c. Identify the wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition (typically the HOMO to LUMO transition). d. Calculate the optical energy gap using the formula: E_gap (eV) = 1240 / λ_max (nm) .

  • Causality: The energy of the absorbed photon that excites an electron from the HOMO to the LUMO is a direct measure of the energy gap between these orbitals.

Protocol 2: Cyclic Voltammetry (CV)

  • Objective: To determine the electrochemical HOMO and LUMO energy levels.

  • Methodology: a. Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). b. Use a three-electrode system (working, reference, and counter electrodes) to scan a potential range. c. Record the resulting current vs. potential plot (the voltammogram). d. Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red) events. e. Estimate the HOMO and LUMO energy levels relative to a reference standard (like ferrocene/ferrocenium, Fc/Fc⁺) using empirical formulas:

    • E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]

  • Trustworthiness: CV provides a direct measure of the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), offering a robust experimental validation of computational predictions.

Section 3: Implications for Drug Development

The electronic properties of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate are directly relevant to its potential as a drug candidate.

  • Receptor Binding: The distribution of electron density and the molecular electrostatic potential map (derived from DFT) can predict how the molecule will interact with a biological target. Electron-rich regions (like the nitrogen atoms and carbonyl oxygen) can act as hydrogen bond acceptors, while electron-deficient regions may engage in other electrostatic interactions within a receptor's binding pocket.

  • Metabolic Stability: The sites most susceptible to electrophilic or nucleophilic attack can be identified from the HOMO and LUMO distributions. This information can guide medicinal chemists in modifying the structure to block potential sites of metabolic degradation, thereby improving the drug's half-life.

  • Bioavailability: Properties like the dipole moment, which is calculated from the electronic structure, influence a molecule's polarity. Polarity is a key factor in determining a drug's ability to cross cell membranes and be absorbed by the body.[11] The electron-withdrawing nitro groups in some compounds, for instance, dramatically modify their voltammetric response and electronic behavior.[16]

By combining computational predictions with targeted experimental validation, researchers can build a comprehensive profile of this pyrimidine derivative, enabling a more rational, efficient, and successful drug design and development process.[1]

References

  • Wentworth, W. E., & Ristau, W. T. (n.d.). Experimental Determination of Electron Affinities of Organic Molecules. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Equilibrium structure of pyrimidine (m-C4H4N2) from rotational spectroscopy (re SE) and high-level ab initio calculation (re) agree within the uncertainty of experimental measurement. (2020, March 14). PubMed. Retrieved March 17, 2026, from [Link]

  • Electronic and Optical Properties of Organic Semiconductors: Experiment and Simulation. (n.d.). Oregon State University, Department of Physics. Retrieved March 17, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Al-Otaibi, J. S., et al. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Electronic and Chemical Properties of Organic Molecules. (2025, December 3). Forschungszentrum Jülich. Retrieved March 17, 2026, from [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019, August 2). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2024, December 24). MDPI. Retrieved March 17, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. Retrieved March 17, 2026, from [Link]

  • Fan, F.-R. F., et al. (n.d.). Determination of the Molecular Electrical Properties of Self-Assembled Monolayers of Compounds of Interest in Molecular Electronics. Allen J. Bard Group Website. Retrieved March 17, 2026, from [Link]

  • Theoretical and Experimental Determination of the Electronic Spectrum of Norbornadiene. (2002, May 1). Journal of the American Chemical Society (ACS Publications). Retrieved March 17, 2026, from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. (n.d.). Der Pharma Chemica. Retrieved March 17, 2026, from [Link]

  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. (2025, August 6). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. (n.d.). MilliporeSigma. Retrieved March 17, 2026, from [Link]

  • Methyl 4,6-diMethylpyriMidine-5-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Retrieved March 17, 2026, from [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Introduction & Mechanistic Rationale Substituted pyrimidines are privileged scaffolds in medicinal chemistry and agrochemical development. The synthesis of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Substituted pyrimidines are privileged scaffolds in medicinal chemistry and agrochemical development. The synthesis of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate relies on a highly efficient, regioselective cyclocondensation between a symmetrical 1,3-diketone and an amidine derivative.

From an operational standpoint, synthesizing this compound via the direct condensation of methyl diacetoacetate (methyl 2-acetyl-3-oxobutanoate) with S-methylisothiourea sulfate is vastly superior to the traditional two-step approach (which uses thiourea followed by methylation). By utilizing S-methylisothiourea directly, we bypass the need for highly toxic and regulated methylating agents like methyl iodide or dimethyl sulfate, thereby adhering to green chemistry principles and improving overall safety[1].

The reaction is driven to completion by the thermodynamic stability of the resulting fully conjugated aromatic pyrimidine ring[2].

Experimental Workflow & Logical Progression

SynthesisWorkflow SM Methyl Diacetoacetate + S-Methylisothiourea Sulfate Base Freebasing (NaOAc/EtOH) Avoids Ester Hydrolysis SM->Base Mild Deprotonation Heat Cyclocondensation (Reflux) Thermodynamic Sink Base->Heat Nucleophilic Attack Workup Aqueous Workup & DCM Extraction Heat->Workup -2 H2O (Aromatization) Product Target Compound: Methyl 4,6-dimethyl-2- methylthiopyrimidine-5-carboxylate Workup->Product Isolation & Purification

Fig 1: Experimental workflow and mechanistic progression of the pyrimidine cyclocondensation.

Materials and Reagents

The stoichiometry of this reaction requires careful attention. S-methylisothiourea is supplied as a sulfate salt: (C2​H6​N2​S)2​⋅H2​SO4​ . Therefore, 0.55 equivalents of the salt provide 1.10 equivalents of the reactive free base. Exactly 2.0 equivalents of sodium acetate (relative to the sulfate salt) are required to neutralize the biprotic sulfuric acid counterion.

ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl diacetoacetate 158.151.0015.8 g (100 mmol)Symmetrical electrophilic diketone
S-Methylisothiourea sulfate 278.350.5515.3 g (55 mmol)Nucleophilic amidine source
Sodium acetate (anhydrous) 82.031.109.0 g (110 mmol)Mild base for freebasing
Ethanol (Absolute) 46.07Solvent100 mLReaction medium
Dichloromethane (DCM) 84.93Solvent3 x 50 mLExtraction solvent

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Free Base
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend S-methylisothiourea sulfate (15.3 g, 55 mmol) in absolute ethanol (100 mL).

  • Add anhydrous sodium acetate (9.0 g, 110 mmol) in one portion.

  • Stir the suspension vigorously at room temperature for 15–20 minutes.

  • Causality Insight: Stronger bases (e.g., NaOH or KOH) could rapidly deprotonate the salt but risk saponifying the methyl ester group at the 5-position of the diketone. Sodium acetate provides an optimal pKa buffer, liberating the nucleophilic free base while preserving the ester functionality.

Step 2: Cyclocondensation
  • Slowly add methyl diacetoacetate (15.8 g, 100 mmol) to the stirring mixture via a dropping funnel over 5 minutes.

  • Submerge the flask in a pre-heated oil bath and bring the reaction mixture to a gentle reflux (~78 °C).

  • Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v) until the diketone starting material is fully consumed.

  • Causality Insight: The elevated temperature is required to overcome the activation energy barrier for the dual dehydration steps (loss of two water molecules). The formation of the stable, fully aromatic pyrimidine acts as a thermodynamic sink, driving the equilibrium forward[2].

Step 3: Workup and Extraction
  • Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the ethanol.

  • Dilute the resulting crude residue with distilled water (100 mL) to dissolve the sodium sulfate byproduct.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

Step 4: Purification
  • Combine the organic DCM layers and wash with saturated aqueous sodium chloride (brine, 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Purify the crude product via recrystallization from a hexane/ethyl acetate mixture to afford pure Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate as a crystalline solid.

Analytical Characterization (Self-Validating System)

To ensure the scientific integrity of the synthesized compound, the protocol acts as a self-validating system through Nuclear Magnetic Resonance (NMR) spectroscopy. Because the target molecule is perfectly symmetrical across the C2-C5 axis, the two methyl groups at positions 4 and 6 are chemically equivalent.

A successful synthesis will yield an exceptionally clean 1 H NMR spectrum with exactly three distinct singlets integrating to a 3:6:3 ratio.

Analytical TechniqueTarget Signal / ObservationMechanistic Significance
1 H NMR (CDCl 3​ ) Singlet, δ ~3.90 ppm (3H)Confirms intact methyl ester (no basic hydrolysis occurred).
1 H NMR (CDCl 3​ ) Singlet, δ ~2.55 ppm (3H)Confirms the successful incorporation of the -SCH 3​ group.
1 H NMR (CDCl 3​ ) Singlet, δ ~2.45 ppm (6H)Confirms symmetric 4,6-dimethyl substitution on the pyrimidine ring.
TLC (Hex:EtOAc 3:1) Single UV-active spot (R f​ ~0.5)Confirms complete aromatization and high purity.

Sources

Application

Application Notes & Protocols for Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate: A Versatile Precursor in Modern Drug Discovery

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its ability to effectively mimic biological pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its ability to effectively mimic biological purines.[1] This guide provides an in-depth exploration of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate, a highly functionalized and strategically valuable precursor for the synthesis of diverse compound libraries. We will detail its inherent chemical reactivity, provide validated, step-by-step protocols for its derivatization, and illustrate its application in the rational design of targeted therapies, with a particular focus on the development of protein kinase inhibitors.[2][3]

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of drug discovery, particularly in oncology, the pyrimidine ring system is a recurring motif in small molecules designed to be ATP-competitive inhibitors of protein kinases.[4] Its structural resemblance to adenine allows it to form critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[3] Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is an ideal starting point for Structure-Activity Relationship (SAR) studies because it possesses three distinct and orthogonally reactive functional groups, allowing for systematic and combinatorial exploration of chemical space.

Physicochemical & Structural Properties

A thorough understanding of the precursor's fundamental properties is essential for experimental design.

PropertyValueSource
IUPAC Name Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylateN/A
Synonyms Methyl 4,6-dimethyl-2-(methylsulfanyl)pyrimidine-5-carboxylate[5]
CAS Number 832090-44-5[5]
Molecular Formula C₁₀H₁₂N₂O₂SInferred
Molecular Weight 224.28 g/mol Inferred
Physical Form Solid[6]
Purity Typically ≥97%[6]
Storage 4°C, stored under inert atmosphere (e.g., Nitrogen)[6]

Key Reactive Centers for Molecular Diversification

The power of this precursor lies in its three primary functionalization points, which can be addressed with high chemoselectivity. These "handles" allow researchers to systematically modify the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

G cluster_0 Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate cluster_1 mol A C2-Position: -SCH3 Group (Primary Diversification Point) A->mol B C5-Position: Ester Group (Secondary Diversification Point) B->mol C C4 & C6-Positions: Methyl Groups (Modulate Sterics & Solubility) C->mol G Start Precursor (2-SCH3) Oxidation Step 1: Oxidation (e.g., H2O2, m-CPBA) Start->Oxidation Reagents Intermediate Sulfone Intermediate (2-SO2CH3) Oxidation->Intermediate Forms reactive leaving group SNAr Step 2: SNAr (Amine Nucleophile, Base) Intermediate->SNAr Nucleophile (R-NH2) Product C2-Amine Derivative (Diverse Library) SNAr->Product New C-N bond formed

Caption: Workflow for C2-position functionalization.

Protocol 4.1.1: Oxidation to Methyl 4,6-dimethyl-2-methylsulfonylpyrimidine-5-carboxylate

Causality: Oxidation of the electron-rich sulfide to the electron-poor sulfone dramatically increases the electrophilicity of the C2 carbon and transforms the methylsulfonyl group into an excellent leaving group for the subsequent SₙAr reaction. [7]

  • Materials:

    • Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (1.0 eq)

    • Acetic Acid (solvent)

    • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.05 eq, catalyst)

    • Hydrogen Peroxide (H₂O₂) (35% aqueous solution, 2.2 eq)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • Dissolve the starting pyrimidine (1.0 eq) in acetic acid in a round-bottom flask.

    • Add sodium tungstate dihydrate (0.05 eq) and stir the mixture at room temperature.

    • Cool the flask in an ice-water bath and slowly add the hydrogen peroxide solution (2.2 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Once complete, carefully pour the reaction mixture into a beaker of ice water, which will precipitate the product.

    • Filter the resulting white solid and wash thoroughly with cold water.

    • For higher purity, the aqueous phase can be extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be recrystallized from isopropanol/water to yield the pure sulfone derivative.

  • Self-Validation:

    • Expected Outcome: A white crystalline solid.

    • Characterization: ¹H NMR will show a downfield shift of the methyl group protons attached to the sulfur (now sulfone) to ~3.3-3.5 ppm. Mass spectrometry will confirm the addition of two oxygen atoms (M+32).

Protocol 4.1.2: Nucleophilic Aromatic Substitution (SₙAr) with an Amine

Causality: The highly activated sulfone intermediate readily undergoes substitution by nucleophiles. An amine is used here as a representative example, a common step in synthesizing kinase inhibitors to install a hinge-binding motif. [1]

  • Materials:

    • Methyl 4,6-dimethyl-2-methylsulfonylpyrimidine-5-carboxylate (1.0 eq)

    • Desired amine nucleophile (e.g., aniline, benzylamine) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, non-nucleophilic base)

    • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry flask under an inert atmosphere, add the sulfone intermediate (1.0 eq), the chosen amine (1.2 eq), and the solvent (NMP or DMF).

    • Add DIPEA (2.0 eq) to the mixture. The base is crucial for scavenging the methanesulfinic acid byproduct.

    • Heat the reaction mixture to 80-100°C and stir for 2-8 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Self-Validation:

    • Expected Outcome: A solid product, with color depending on the amine used.

    • Characterization: ¹H NMR will show the disappearance of the sulfone-methyl peak and the appearance of new signals corresponding to the incorporated amine. Mass spectrometry will confirm the expected molecular weight of the new product.

Workflow for C5-Position Modification

This workflow functionalizes the ester group, allowing for the extension of the molecule with different side chains, which can target solvent-exposed regions or induce specific conformational changes in the target protein.

G Start Precursor or C2-Derivative (-COOCH3) Saponification Step 1: Saponification (LiOH or NaOH) Start->Saponification Base Intermediate Carboxylic Acid (-COOH) Saponification->Intermediate Hydrolysis Coupling Step 2: Amide Coupling (Amine, Coupling Agent) Intermediate->Coupling R-NH2, HATU/DCC Product C5-Amide Derivative (Diverse Library) Coupling->Product New Amide Bond

Caption: Workflow for C5-position functionalization.

Protocol 4.2.1: Saponification to 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylic acid

Causality: Base-mediated hydrolysis of the methyl ester is a standard and efficient method to generate the corresponding carboxylate, which is then protonated to the carboxylic acid, a key functional group for amide coupling. [8]

  • Materials:

    • Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (1.0 eq)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent system)

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes, then filter the solid.

    • Wash the solid with cold water and dry thoroughly under vacuum to yield the carboxylic acid.

  • Self-Validation:

    • Expected Outcome: A white or off-white solid.

    • Characterization: IR spectroscopy will show a broad O-H stretch (~3000 cm⁻¹) and a characteristic C=O stretch for the carboxylic acid. ¹H NMR will show the disappearance of the methoxy singlet (~3.8 ppm). Mass spectrometry will confirm the loss of a CH₂ unit (M-14).

Protocol 4.2.2: Amide Coupling

Causality: Peptide coupling reagents like HATU activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine nucleophile to form a stable amide bond. [8]

  • Materials:

    • The carboxylic acid from Protocol 4.2.1 (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (3.0 eq)

    • DMF (solvent)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

    • Once complete, dilute the reaction with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the final amide product.

  • Self-Validation:

    • Expected Outcome: Purified solid product.

    • Characterization: ¹H NMR will show signals corresponding to the newly introduced amine fragment and a characteristic N-H signal. Mass spectrometry will confirm the expected molecular weight of the coupled product.

Application Example: Kinase Inhibitor Design

The pyrimidine scaffold is a proven pharmacophore for kinase inhibition. The synthetic routes described above allow for the rational design of potent and selective inhibitors.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region Backbone N-H gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor C2-Amine Pyrimidine Core C5-Amide Side Chain inhibitor:c2->hinge:f0 H-Bond (Key Interaction) inhibitor:c5->hydrophobic_pocket Probes for Selectivity & Potency

Caption: Rational design of a pyrimidine kinase inhibitor.

  • C2-Amine Group: The amine installed via the SₙAr protocol is designed to form one or more hydrogen bonds with the backbone amides of the kinase "hinge" region, a critical anchoring interaction for ATP-competitive inhibitors. [1]* C5-Amide Side Chain: The group installed via amide coupling can be designed to project into adjacent hydrophobic pockets or solvent-exposed regions. Modifying this group is a key strategy for achieving selectivity between different kinases. [9]

Conclusion

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its predictable reactivity and multiple functionalization handles empower medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. The protocols outlined herein provide a robust and reliable foundation for leveraging this precursor to develop novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibition.

References

  • Zhang, Y., & Li, Z. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. Retrieved from [Link]

  • Desai, N. C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Desai, N. C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Ministry of Health and Prevention. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. United Arab Emirates. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. Retrieved from [Link]

  • Fathalla, O. A. M., et al. (2012). Novel 2-thiopyrimidine derivatives as CDK2 inhibitors: Molecular modeling, synthesis, and anti-tumor activity evaluation. Hamad Bin Khalifa University. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Vlasova, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • Zhang, A., et al. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Retrieved from [Link]

  • Sultana, S., et al. (2022). Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents. Der Pharma Chemica. Retrieved from [Link]

  • El-Mariah, F. A. A., et al. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4,6-diMethylpyriMidine-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Method

Application Note: Solubility Profiling and Handling Guidelines for Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Introduction & Physicochemical Profiling Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (CAS: 946488-38-6) is a highly substituted heterocyclic compound frequently utilized as a building block in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (CAS: 946488-38-6) is a highly substituted heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis and drug discovery[1]. As a Senior Application Scientist, it is critical to look beyond the basic chemical formula ( C9​H12​N2​O2​S ) and analyze the molecular architecture to predict and manipulate its behavior in solution.

The solubility of pyrimidine derivatives is governed by the nature and position of their substituents[2]. This specific molecule features:

  • A Planar Pyrimidine Core: Promotes strong π−π stacking in the solid state, leading to high crystal lattice energy that resists dissolution.

  • Hydrophobic Substituents (4,6-dimethyl & 2-methylthio): These groups significantly increase the lipophilicity (LogP) of the compound, rendering it practically insoluble in purely aqueous media[2].

  • A Methyl Ester (5-carboxylate): Acts as a hydrogen bond acceptor but lacks hydrogen bond donor capabilities, limiting its interaction with protic solvents like water.

Because "like dissolves like," the optimal solvents for this compound must possess high dielectric constants to disrupt the crystal lattice, while maintaining sufficient non-polar character to solvate the hydrophobic methyl and thioether groups[2][3].

Solvent Selection & Mechanistic Insights

To effectively formulate this compound for in vitro screening or synthetic scale-up, researchers must select solvents that balance solvating power with biological or chemical compatibility.

Dimethyl Sulfoxide (DMSO) is the gold standard for this class of compounds. As a polar aprotic solvent with a high dielectric constant, DMSO efficiently solvates both polar and nonpolar moieties[4]. Its sulfinyl group ( S=O ) interacts favorably with the pyrimidine ring, while its methyl groups accommodate the compound's hydrophobic regions[4].

Table 1: Quantitative & Qualitative Solvent Profiling

Data synthesized from established pyrimidine solubility models and solvent physicochemical properties[2][3][4].

SolventPolarity IndexDielectric ConstantEstimated SolubilityApplication / Recommendation
DMSO 7.246.7> 50 mg/mLPrimary stock solvent for in vitro assays and long-term storage.
DMF 6.436.7> 30 mg/mLSecondary option for chemical synthesis; harder to evaporate than DMSO.
Methanol 5.132.75 - 10 mg/mLIdeal for analytical dilutions (e.g., LC-MS/HPLC sample preparation).
Acetonitrile 5.837.51 - 5 mg/mLSuitable for mobile phase gradients in chromatography.
Aqueous Buffer (pH 7.4) 10.280.1< 0.1 mg/mLHighly restricted. Requires co-solvents (e.g., 1-2% DMSO) or cyclodextrins.

Experimental Protocol: Thermodynamic Solubility Determination

To establish a trustworthy solubility baseline, we must measure thermodynamic solubility rather than kinetic solubility. Kinetic solubility often overestimates the true limit due to supersaturation. The following protocol is designed as a self-validating system : it not only measures the concentration of the dissolved solid but simultaneously verifies that the compound has not degraded during the equilibration process.

Workflow Visualization

SolubilityWorkflow Start Weigh Methyl 4,6-dimethyl-2- methylthiopyrimidine-5-carboxylate Solvent Add Solvent (Anhydrous DMSO, DMF, MeOH) Start->Solvent Agitation Vortex & Sonicate (15-30 min at 25°C) Solvent->Agitation Equilibration Thermal Equilibration (24-48 hrs at 25°C) Agitation->Equilibration Separation Centrifugation / Filtration (0.22 µm PTFE) Equilibration->Separation Analysis Quantification & Integrity Check (HPLC-UV / LC-MS) Separation->Analysis Decision Is Compound Stable? Analysis->Decision Valid Validate Solubility Limit Decision->Valid Yes Invalid Investigate Degradation (Oxidation/Hydrolysis) Decision->Invalid No

Caption: Workflow for determining thermodynamic solubility and chemical stability in organic solvents.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 10 mg of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate into a clean, dry 1.5 mL amber glass vial. Causality: Amber glass protects the photosensitive thioether group from UV-induced radical oxidation.

  • Add 100 µL of anhydrous DMSO (≥99.9% purity). The presence of undissolved solid is mandatory to ensure the solution is fully saturated[2].

Step 2: Disruption of Crystal Lattice

  • Vortex the suspension for 60 seconds.

  • Sonicate in a water bath at 25°C for 15–30 minutes. Causality: Sonication provides the acoustic cavitation energy required to overcome the high crystal lattice energy of the pyrimidine ring, accelerating the transition to a thermodynamic equilibrium.

Step 3: Thermal Equilibration

  • Place the vial in a thermostatically controlled shaker at 25°C (or desired assay temperature) for 24 to 48 hours[2].

Step 4: Phase Separation

  • Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to DMSO and prevents the adsorption of lipophilic compounds, ensuring the concentration is not artificially lowered.

Step 5: Self-Validating Quantification (LC-MS/HPLC)

  • Dilute an aliquot of the filtered supernatant 1:1000 in Methanol to bring the concentration within the linear dynamic range of the UV detector.

  • Analyze via LC-MS.

    • Validation Check: UV absorbance alone is untrustworthy because degradation products also absorb UV light. By checking the MS trace, you confirm that the primary peak corresponds exactly to the intact mass ( [M+H]+≈213.07m/z ). If secondary peaks (e.g., +16m/z indicating sulfoxide formation) are present, the solubility metric is invalid, and the solvent/handling conditions must be optimized.

Storage, Stability, and Troubleshooting

Even in optimal solvents like DMSO, Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is subject to specific degradation pathways. Understanding these pathways is crucial for maintaining stock integrity.

  • Thioether Oxidation: The 2-methylthio group ( −SCH3​ ) is susceptible to oxidation, forming a sulfoxide ( −S(=O)CH3​ ) or sulfone ( −SO2​CH3​ ). Prevention: Always purge stock vials with inert gas (Argon or Nitrogen) before sealing.

  • Ester Hydrolysis: The 5-carboxylate methyl ester can undergo hydrolysis if water is introduced into the DMSO stock. Prevention: Use only anhydrous DMSO and avoid repeated freeze-thaw cycles, which introduce atmospheric condensation into the vial.

  • Storage Guidelines: Aliquot DMSO stock solutions into single-use volumes and store at -20°C or -80°C. Thaw completely at room temperature and vortex well before use to ensure any precipitated compound redissolves.

References

  • Wikipedia. "Dimethyl sulfoxide". Available at: [Link]

  • SciSpace. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents". Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Cross-Coupling Reactions of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Introduction: The Pyrimidine Scaffold and the Versatility of the 2-Methylthio Group The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents with diver...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Versatility of the 2-Methylthio Group

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this heterocycle is therefore of paramount importance in the discovery and development of novel drugs. Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is a versatile building block, and the 2-methylthio (-SCH₃) group, in particular, serves as a highly effective and adaptable handle for molecular elaboration.

The methylthio group is an excellent leaving group, especially when the pyrimidine ring is activated by electron-withdrawing substituents.[4] This reactivity allows for its displacement or, more strategically, its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrimidines essential for structure-activity relationship (SAR) studies in drug discovery.[4]

This guide provides detailed application notes and adaptable protocols for several key catalytic cross-coupling reactions involving derivatives of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate. The protocols are based on established methodologies for structurally related pyrimidine systems and are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is widely utilized in medicinal chemistry to construct complex molecular architectures.[5][6] For pyrimidine substrates, this reaction allows for the introduction of alkynyl moieties, which are valuable for further transformations or as key pharmacophoric elements.

Causality Behind Experimental Choices

Successful Sonogashira coupling of pyrimidine derivatives hinges on a synergistic interplay of the catalyst system and reaction conditions.

  • Catalyst System: A dual-catalyst system, typically comprising a palladium(0) complex and a copper(I) salt (e.g., CuI), is classic. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A base, such as an amine (e.g., triethylamine or diisopropylethylamine), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or acetonitrile are commonly used to ensure solubility of the reactants and catalyst.

Representative Protocol: Sonogashira Coupling

This protocol is adapted from procedures reported for the Sonogashira coupling of related 2-(methylthio)pyrimidine derivatives.[5][7][8] The starting material for this protocol would be a halogenated derivative (e.g., 4-chloro- or 4-iodo-) of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-pyrimidine derivative (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous solvent (e.g., DMF or acetonitrile).

  • Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., triethylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NAcetonitrileRoom TempHigh[5][7]
PdCl₂(PPh₃)₂ / CuIK₂CO₃Water80Moderate to Good[9]
Pd(dba)₂ / PCy₂-Napdole-phos / CuIEt₃NDMF80Good to Excellent[6]
Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)L₂(C≡CR') PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Alkyne R'C≡CH Base Base Cu_Cycle Cu(I) Catalytic Cycle ArylHalide R-X Product R-C≡CR'

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] For pyrimidine derivatives, it is invaluable for synthesizing biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.[1][10]

Causality Behind Experimental Choices
  • Palladium Catalyst & Ligand: The choice of palladium precatalyst and phosphine ligand is critical. While Pd(PPh₃)₄ is a workhorse, more electron-rich and sterically hindered ligands like XPhos or SPhos can be necessary for challenging couplings involving electron-deficient pyrimidines to promote oxidative addition and prevent side reactions.[1][11]

  • Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[1] The choice of base can significantly influence reaction rates and yields.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reaction components.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is based on general methods for Suzuki couplings of halo-pyrimidines.[1][12]

Step-by-Step Methodology:

  • In a round-bottom flask, combine the halo-pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane100Good[12]
PdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane/Water95Good[1]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Excellent[11]
Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂(R²) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination BoronicAcid R²B(OH)₂ Base Base (OH⁻) ArylHalide R¹-X Product R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.[13][14] This reaction allows for the facile synthesis of aryl amines, replacing harsher traditional methods.[13]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination often relies on the use of specialized, bulky, electron-rich phosphine ligands such as Xantphos, dppf, or biaryl phosphine ligands (e.g., XPhos, BrettPhos).[15][16][17] These ligands promote the catalytic cycle and prevent catalyst deactivation.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective.[15][17]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.

Representative Protocol: Buchwald-Hartwig Amination

This is a general protocol adaptable for the amination of a halo-pyrimidine derivative.[14][15]

Step-by-Step Methodology:

  • To a dry, sealable reaction tube, add the halo-pyrimidine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. After completion, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneRefluxModerate to Good[15]
Pd(OAc)₂ / dpppNaOtBuToluene80-100Good[14]
Pd₂(dba)₃ / Biaryl PhosphineLiHMDSTHF60-80Good to Excellent[17]
Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L PdII_A R-Pd(II)L(X) Pd0->PdII_A Oxidative Addition PdII_Amido R-Pd(II)L(NR'R'') PdII_A->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Amine HNR'R'' Base Base ArylHalide R-X Product R-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Heck Coupling: Olefin Functionalization

The Heck reaction is a palladium-catalyzed method to form a C-C bond between an unsaturated halide (or triflate) and an alkene.[18] It is a powerful tool for the arylation of olefins.[18]

Causality Behind Experimental Choices
  • Catalyst and Additives: The choice of catalyst, such as Pd(OAc)₂, is common. Additives like tetrabutylammonium chloride (TBAC) can be crucial, especially for bromo- or chloro-substrates, to facilitate the reaction.[19]

  • Base: An inorganic or organic base is needed to neutralize the HX formed. Common choices include K₂CO₃, Cs₂CO₃, or an amine base like triethylamine.[18]

  • Solvent: Polar aprotic solvents like DMF, NMP, or aqueous DMF are typically employed.[18][20]

Representative Protocol: Heck Coupling

This protocol is a general procedure for the Heck coupling of a halo-pyrimidine.[18][19]

Step-by-Step Methodology:

  • In a Schlenk tube, combine the halo-pyrimidine (1.0 eq), the alkene (e.g., styrene, 1.5 eq), Pd(OAc)₂ (0.05 eq), a phosphine ligand if necessary (e.g., PPh₃, 0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent (e.g., DMF/water).

  • Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Heck Coupling Conditions
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂K₂CO₃DMF/Water80Good[18]
Pd(dba)₂ / PPh₃Et₃NDMF100Variable[20]
Pd(OAc)₂ / TBACK₂CO₃DMF110Good[19]
Diagram: Heck Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition PdII_B Olefin Complex PdII_A->PdII_B Olefin Coordination PdII_C σ-Alkylpalladium(II) PdII_B->PdII_C Migratory Insertion PdII_C->Pd0 β-Hydride Elimination & Base-promoted Regeneration ArylHalide R-X Alkene Alkene Product Substituted Alkene Base Base

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

General Experimental Workflow

The successful execution of these cross-coupling reactions requires careful attention to experimental setup, particularly the exclusion of oxygen and moisture.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Halo-pyrimidine, Coupling Partner, Catalyst, Ligand, Base) assemble Assemble Flask reagents->assemble glassware Dry Glassware (Schlenk flask/tube) glassware->assemble inert Evacuate & Backfill with Inert Gas (3x) assemble->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents heat Heat to Target Temp with Stirring solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for a typical cross-coupling experiment.

References

  • Benchchem.
  • Rezaeimanesh, F. et al. Synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines (6a–g).
  • ResearchGate. Synthesis of 4‐(3‐arylpropyl‐2‐acetyloxy)‐6‐methyl‐2‐(methylthio)pyrimidines by coupling reaction of 4‐methyl‐2‐(methylthio)Sonogashira.
  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
  • Benchchem. The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
  • Wikipedia.
  • ResearchGate.
  • PMC.
  • RSC Publishing. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Chemistry LibreTexts.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...
  • ResearchGate. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions | Request PDF.
  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
  • ResearchGate.
  • ResearchGate. Reagents and conditions employed in the Heck coupling reaction.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • PubMed. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.

Sources

Method

Application Note: Synthesis of Advanced Agrochemicals using Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Executive Summary Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (CAS: 946488-38-6) is a highly functionalized, privileged heterocyclic building block widely utilized in the discovery and development of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (CAS: 946488-38-6) is a highly functionalized, privileged heterocyclic building block widely utilized in the discovery and development of modern agrochemicals. Its unique trifunctional pyrimidine core offers precise, orthogonal reactivity, enabling the divergent synthesis of broad-spectrum herbicides, fungicides, and insecticides. This application note provides drug development professionals and agrochemical researchers with field-proven, self-validating protocols for leveraging this scaffold in the synthesis of Acetolactate Synthase (ALS) inhibitors and Pyridylpyrazol amide derivatives.

Chemical Profiling & Mechanistic Insights

The strategic placement of functional groups on this pyrimidine scaffold dictates its synthetic utility and the biological efficacy of the resulting Active Ingredients (AIs):

  • C2-Methylthio Group (-SCH₃): In its native state, the methylthio ether is relatively stable. However, it can be selectively oxidized to a methylsulfonyl group (-SO₂CH₃). This oxidation drastically increases the electrophilicity of the C2 position, transforming it into an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr) with hindered arylamines or phenols[1].

  • C5-Methyl Carboxylate (-COOCH₃): Serves as an robust protecting group during C2 modifications. Post-S_NAr, it can be saponified to a carboxylic acid, providing a handle for the synthesis of complex amide-linked fungicides[2].

  • C4/C6-Dimethyl Groups: Provide steric shielding to the core ring and increase the lipophilicity (logP) of the final molecule, which is critical for enhancing membrane permeability across plant cuticles and fungal cell walls.

Synthetic_Workflow SM Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (CAS: 946488-38-6) Oxidation Oxidation (mCPBA / H2O2) Target: C2-Methylthio SM->Oxidation Pathway A: C2 Functionalization Saponification Ester Hydrolysis (NaOH / MeOH) Target: C5-Ester SM->Saponification Pathway B: C5 Functionalization Sulfone 2-Methylsulfonyl Intermediate (Activated for SNAr) Oxidation->Sulfone SNAr SNAr with Arylamines/Phenols Base: K2CO3, Solvent: DMF Sulfone->SNAr Herbicide Target Herbicide (e.g., Pyrimidinylsalicylate) SNAr->Herbicide Acid Pyrimidine-5-carboxylic acid Intermediate Saponification->Acid Amidation Amide Coupling (EDCI / HOBt) Nucleophile: Pyrazolyl-amines Acid->Amidation Fungicide Target Fungicide / Insecticide (e.g., Pyrazole-carboxamides) Amidation->Fungicide

Divergent Synthetic Workflow from the Pyrimidine-5-carboxylate scaffold.

Workflow A: Synthesis of Pyrimidine-based ALS-Inhibiting Herbicides

Acetolactate synthase (ALS) inhibitors block the biosynthesis of branched-chain amino acids (BCAAs) in plants, leading to rapid weed death. Pyrimidine derivatives (such as sulfonylureas and pyrimidinylsalicylates) are core components of many commercial ALS inhibitors[1].

Causality of Experimental Design: The direct displacement of the -SCH₃ group by weak nucleophiles is extremely sluggish. By oxidizing the sulfur to a sulfone (-SO₂CH₃), the leaving group ability is exponentially increased, allowing S_NAr to proceed under milder conditions (80°C) without degrading the sensitive C5 ester.

Step-by-Step Protocol: S_NAr via Sulfone Activation
  • Oxidation:

    • Dissolve 10.0 mmol of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate in 50 mL of anhydrous dichloromethane (DCM).

    • Chill the reaction flask to 0°C using an ice bath.

    • Slowly add 2.2 equivalents (22.0 mmol) of m-chloroperoxybenzoic acid (mCPBA) in portions. Note: 2.2 eq ensures complete conversion to the sulfone, preventing the accumulation of the less reactive sulfoxide intermediate.

    • Stir for 4 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃. The organic layer should yield a white solid upon evaporation, corresponding to the pure methylsulfonyl intermediate.

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Dissolve the sulfone intermediate (5.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 1.1 equivalents of the target nucleophile (e.g., a substituted phenol or arylamine) and 2.0 equivalents of anhydrous K₂CO₃.

    • Heat to 80°C for 6 hours under an inert nitrogen atmosphere.

    • Self-Validation: Pour the cooled reaction mixture into 100 mL of ice water. The target C2-substituted pyrimidine will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Acetolactate Acetolactate ALS->Acetolactate Catalysis BCAA Branched-Chain Amino Acids Acetolactate->BCAA Biosynthesis Death Plant Cell Death (Weed Control) BCAA->Death Depletion Herbicide Pyrimidine-derived Herbicide Herbicide->ALS Competitive Inhibition

Mechanism of Action: ALS Inhibition by Pyrimidine-derived Herbicides.

Workflow B: Synthesis of Pyridylpyrazol Amide Fungicides

Recent studies have demonstrated that coupling pyrimidine-5-carboxylic acids with pyridylpyrazol amines yields highly potent broad-spectrum fungicides and insecticides[3].

Causality of Experimental Design: Saponification must be performed after any necessary C2 modifications, as the carboxylate anion would deactivate the pyrimidine ring toward S_NAr. For the amidation step, using EDCI/HOBt is preferred over thionyl chloride (SOCl₂) to prevent the degradation of sensitive heterocyclic nucleophiles and to avoid the formation of toxic HCl gas.

Step-by-Step Protocol: Saponification and Amidation
  • Ester Hydrolysis (Saponification):

    • Suspend the pyrimidine-5-carboxylate ester (5.0 mmol) in a 1:1 mixture of THF and 2M aqueous NaOH (20 mL total volume).

    • Reflux at 70°C for 3 hours until the suspension becomes a clear solution (indicating complete consumption of the hydrophobic ester).

    • Cool to room temperature and remove THF under reduced pressure.

    • Self-Validation: Acidify the aqueous layer with 1M HCl to pH 3. The pyrimidine-5-carboxylic acid will precipitate quantitatively. Filter and dry under a vacuum.

  • Amide Coupling:

    • Dissolve the carboxylic acid (3.0 mmol) in 15 mL of anhydrous DCM.

    • Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 equivalents of hydroxybenzotriazole (HOBt). Stir for 15 minutes to form the active ester.

    • Add 1.0 equivalent of the target pyridylpyrazol amine. Stir at room temperature for 12 hours.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the target amide fungicide.

Quantitative Data & Yield Comparison

The following table summarizes the typical yields, reaction times, and purity profiles for the workflows described above, providing a benchmark for process optimization.

Reaction StepTarget Intermediate / ProductReaction TimeTypical Yield (%)Purity (HPLC)Key Quality Attribute
Oxidation 2-Methylsulfonyl Intermediate4 hours88 - 92%> 98%Absence of sulfoxide peak
S_NAr C2-Aryloxy/Amino Pyrimidine6 hours75 - 85%> 95%Complete sulfone displacement
Saponification Pyrimidine-5-carboxylic acid3 hours90 - 95%> 99%Complete dissolution in NaOH
Amidation Pyridylpyrazol Amide Fungicide12 hours65 - 78%> 96%Absence of unreacted amine

Troubleshooting & Best Practices

  • Over-Oxidation to N-Oxides: When utilizing mCPBA, strict temperature control (0°C to room temperature) is mandatory. Elevated temperatures can lead to the oxidation of the pyrimidine ring nitrogens, forming unwanted N-oxides.

  • Incomplete Saponification: If the ester is highly sterically hindered by the C4/C6 dimethyl groups, the addition of a phase-transfer catalyst (e.g., TBAB) or extending the reflux time to 6 hours may be required to achieve >95% conversion.

  • S_NAr Base Selection: While K₂CO₃ is sufficient for most phenols and primary amines, utilizing Cs₂CO₃ can significantly accelerate the reaction rate when coupling sterically hindered secondary amines.

References[1] Title: Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Source: ARKIVOC. URL: https://www.arkat-usa.org/get-file/36675/[3] Title: Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00522

Sources

Application

Application Notes &amp; Protocols: A Guide to the Functionalization of the Methylthio Group in Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Introduction: The Strategic Importance of the Pyrimidine Scaffold The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules.[1][2] Its prevalence in nature, most notably as a key component of nucleic acids, has made it a privileged scaffold in drug discovery.[2][3] The ability to strategically modify the pyrimidine ring is crucial for fine-tuning pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1] Among the various functional groups used to achieve this, the 2-methylthio (-SCH₃) group stands out as a remarkably versatile handle for chemical diversification.

This guide focuses on a specific, highly functionalized starting material: Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate . We will explore detailed protocols for the transformation of its 2-methylthio group, a key step in generating diverse libraries of novel pyrimidine derivatives for applications in drug development and chemical biology.

Core Concept: Activating the 2-Methylthio Group for Substitution

The methylthio group itself is a modest leaving group. However, its true synthetic utility is unlocked through oxidation. By converting the thioether to the corresponding methylsulfinyl (-SOCH₃) or, more effectively, the methylsulfonyl (-SO₂CH₃) group, its leaving group ability is dramatically enhanced.[1] This activation step renders the C2 position of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forging new carbon-heteroatom and carbon-carbon bonds.[1][4]

The electron-deficient nature of the pyrimidine ring, coupled with the strong electron-withdrawing effect of the sulfonyl group and the ester at C5, makes the C2 position an excellent electrophilic site for attack by a wide range of nucleophiles.[4][5]

Protocol I: Oxidation of the Methylthio Group

The first crucial step is the oxidation of the sulfide to a sulfone. This transformation significantly increases the electrophilicity of the C2 position and turns the methylsulfonyl group into an excellent leaving group. Common and effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often with a catalyst.[6][7][8][9]

Detailed Step-by-Step Protocol: Oxidation to Methylsulfonylpyrimidine
  • Dissolution: Dissolve Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), at a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic nature of the oxidation and to prevent potential over-oxidation or side reactions.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

    • Causality Note: Using a slight excess of m-CPBA ensures complete conversion of the sulfide through the intermediate sulfoxide to the desired sulfone.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product, being more polar, will have a lower Rf value than the starting material.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 4,6-dimethyl-2-methylsulfonylpyrimidine-5-carboxylate.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol II: Nucleophilic Aromatic Substitution (SNAr)

With the activated methylsulfonylpyrimidine in hand, a vast array of nucleophiles can be introduced at the C2 position. This step is the cornerstone of library generation, allowing for the facile introduction of amines, alcohols, thiols, and other functionalities.[1][11]

Workflow for Functionalization

G cluster_0 PART 1: Activation cluster_1 PART 2: Diversification (SNAr) Start Methyl 4,6-dimethyl-2- methylthiopyrimidine-5-carboxylate Oxidized Methyl 4,6-dimethyl-2- methylsulfonylpyrimidine-5-carboxylate Start->Oxidized m-CPBA or H₂O₂/Na₂WO₄ Amine 2-Amino Derivatives (R-NH₂) Oxidized->Amine Amine Nucleophile Alkoxy 2-Alkoxy Derivatives (R-OH / R-O⁻) Oxidized->Alkoxy Alcohol/Alkoxide Nucleophile Thioether 2-Thioether Derivatives (R-SH / R-S⁻) Oxidized->Thioether Thiol/Thiolate Nucleophile caption Fig. 1: General workflow for functionalization.

Caption: Fig. 1: General workflow for functionalization.

Detailed Step-by-Step Protocol: Amination with a Primary Amine
  • Setup: To a solution of Methyl 4,6-dimethyl-2-methylsulfonylpyrimidine-5-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN), add the desired primary amine (1.1-1.5 eq).

  • Base (Optional but Recommended): Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

    • Causality Note: The base serves to neutralize the methanesulfinic acid byproduct formed during the substitution, driving the reaction to completion and preventing potential salt formation with the amine nucleophile.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting sulfone.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer extensively with water (3x) to remove the DMF/DMSO and the base hydrohalide salt, followed by a wash with brine (1x).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-pyrimidine derivative.

Data Summary: Representative SNAr Reactions
Nucleophile (Example)BaseSolventTemp (°C)Typical Yield (%)
BenzylamineDIPEADMF8085-95
MorpholineK₂CO₃MeCN80 (Reflux)90-98
Sodium MethoxideN/AMethanol65 (Reflux)80-90
ThiophenolK₂CO₃DMF6085-95

Mechanistic Insight: The SNAr Pathway

The substitution reaction proceeds via a two-step addition-elimination mechanism.[5] The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second, typically rapid step, the complex collapses, ejecting the methylsulfinate anion as the leaving group to restore aromaticity.

Caption: Fig. 2: SNAr Addition-Elimination Mechanism.

Conclusion and Outlook

The 2-methylthio group on the pyrimidine scaffold is a powerful and versatile synthetic handle.[1] Through a straightforward and high-yielding two-step sequence of oxidation followed by nucleophilic aromatic substitution, the protocol described herein provides a robust platform for the synthesis of diverse libraries of 2-substituted pyrimidines. This strategy is invaluable for researchers in medicinal chemistry and drug discovery, enabling rapid structure-activity relationship (SAR) studies and the development of novel therapeutic candidates.[1][12]

References

  • The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Benchchem.
  • Kang, H., et al. (2025). An intriguing study on pyrimidines as anti-infective drug scaffolds. PubMed.
  • Shaaban, G., et al.
  • Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC.
  • A reagent to access methyl sulfones. PMC. (2025).
  • Sulfone synthesis by oxid
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. DEFENG XU, et al. (2013).
  • A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. OUCI. (2013).
  • A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
  • Method of oxidizing thioether to sulfone.
  • The oxidation procedure from thioether to sulfoxide and sulfone.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. (2024).
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Sulfoxide synthesis by oxid
  • Synthesis and biological evaluation of 2-thiopyrimidine deriv
  • Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl.
  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. (2025).
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

Sources

Technical Notes & Optimization

Troubleshooting

Removing sulfur-containing byproducts and impurities from Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate from complex reaction mixtures.

The synthesis of 2-methylthiopyrimidines frequently utilizes sodium methyl mercaptide or thiourea intermediates[1]. This invariably leaves behind noxious, sulfur-containing byproducts such as unreacted methanethiol (CH₃SH) and its auto-oxidation product, dimethyl disulfide (DMDS). Because the target molecule itself contains a reactive 2-methylthio ether linkage, standard purification paradigms must be heavily modified to prevent product degradation.

Part 1: Physicochemical Data Presentation

To design a rational purification strategy, we must first analyze the physical properties of the target compound versus the primary impurities. The phase-separation logic relies entirely on these thermodynamic and acid-base differentials.

Chemical SpeciesRole in SynthesisBoiling Point (°C)pKaSolubility Profile
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate Target Product> 250 (est.)N/ASoluble in organic solvents (DCM, EtOAc), insoluble in water
Methanethiol (CH₃SH) Reagent / Byproduct6.0~10.4Soluble in basic aqueous solutions (as thiolate), highly volatile
Dimethyl disulfide (DMDS) Oxidized Byproduct109.5N/ASoluble in organics, volatile under vacuum
2-Mercaptopyrimidine (core) PrecursorSolid~7.0Soluble in basic aqueous solutions

Part 2: Troubleshooting Guides & FAQs

Q1: How do I remove the persistent methanethiol odor from my crude mixture without damaging the product? Causality: Methanethiol is highly volatile but strongly partitions into organic solvents. Because it has a pKa of ~10.4, it acts as a weak acid. Solution: Wash the organic phase with a mild alkaline solution (e.g., 1M NaOH). This deprotonates the thiol into a highly water-soluble sodium thiolate (NaSMe), forcing it into the aqueous phase. The target pyrimidine lacks acidic protons and will safely remain in the organic layer.

Q2: Can I use a standard oxidative workup (e.g., bleach or H₂O₂) to destroy the sulfur impurities? Causality: Absolutely NOT. While oxidative workups are standard for removing volatile thiols in general organic synthesis[2], your target molecule contains a reactive 2-methylthio group. Solution: Reagents like m-CPBA, hydrogen peroxide, or sodium hypochlorite will rapidly oxidize the target's 2-methylthio ether into a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃). This is a well-documented reaction pathway intentionally used to create 2-methylsulfonylpyrimidines[3], but it will completely destroy your current target. Rely strictly on acid-base extraction and volatility differences.

Q3: My product is contaminated with dimethyl disulfide (DMDS). How do I separate it? Causality: DMDS forms from the auto-oxidation of methanethiol. Unlike methanethiol, DMDS lacks an acidic proton, meaning it will not wash out in an alkaline aqueous phase. However, it has a relatively low boiling point (109.5 °C) compared to the pyrimidine target. Solution: Perform vacuum concentration at elevated bath temperatures under high vacuum to strip the DMDS[4], followed by cloud-point recrystallization to crash out the pure pyrimidine.

Q4: Can I use solid-supported scavengers to remove the sulfur smell? Causality: Typical silica-supported thiol resins (e.g., Si-Thiol) are designed to scavenge heavy metals (like Palladium), not sulfur impurities[5]. Solution: If trace thiol odors persist after alkaline extraction, you must use an electrophilic scavenger, such as a polymer-supported isocyanate or maleimide resin, which covalently binds the nucleophilic -SH group. Note that this will not remove DMDS.

Part 3: Experimental Protocols

The following self-validating protocols ensure product integrity while systematically stripping sulfur impurities.

Protocol A: Alkaline Extraction & Volatile Stripping

This protocol separates acidic thiols via phase partitioning and removes DMDS via vacuum distillation.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Alkaline Wash: Wash the organic layer with an equal volume of cold 1M NaOH (aqueous). Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: The organic phase should have a significantly reduced mercaptan odor. If a strong odor persists, repeat the 1M NaOH wash.

    • Safety Note: The aqueous phase now contains toxic sodium thiolate. Do not quench this with bleach until it is completely physically separated from the organic product to prevent accidental oxidation of your target.

  • Neutralization: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual alkalinity, then dry over anhydrous Na₂SO₄.

  • Vacuum Stripping: Filter the drying agent. Concentrate the filtrate using a rotary evaporator (Bath temperature: 50 °C, Pressure: < 50 mbar). This specific temperature/pressure matrix is required to volatilize DMDS (bp 109.5 °C) while leaving the target pyrimidine as a solid retentate.

Protocol B: Cloud-Point Recrystallization

This protocol removes trace non-polar sulfides and yields the analytically pure target.

  • Dissolution: Dissolve the crude solid retentate from Protocol A in a minimum volume of boiling isopropanol (IPA).

  • Anti-Solvent Addition: Slowly add deionized water dropwise while maintaining heat until the solution becomes slightly turbid (the "cloud point").

  • Crystallization: Add one drop of IPA to clear the turbidity, then remove from heat. Allow the mixture to cool undisturbed to room temperature.

  • Harvesting: Transfer the flask to an ice bath for 30 minutes. Collect the crystals via vacuum filtration and wash with ice-cold IPA/water (1:1).

  • Drying: Dry the crystals under high vacuum (0.1 mbar) for 12 hours to remove any final traces of trapped sulfur volatiles.

Part 4: Workflow Visualization

G N1 Crude Reaction Mixture (Target + CH3SH + DMDS) N2 Alkaline Wash (1M NaOH Extraction) N1->N2 N3 Aqueous Phase (Water-soluble Thiolates) N2->N3 Bottom Layer N4 Organic Phase (Target + DMDS) N2->N4 Top Layer N5 Vacuum Concentration (Rotary Evaporation) N4->N5 N6 Volatiles (Solvent + DMDS) N5->N6 Distillate N7 Crude Solid (Target) N5->N7 Retentate N8 Recrystallization (Isopropanol/Water) N7->N8 N9 Purified Product (Target Compound) N8->N9 Crystallization

Fig 1. Non-oxidative workflow for removing sulfur impurities from 2-methylthiopyrimidines.

References

  • - The Journal of Organic Chemistry - ACS Publications[3] 2. - Asian Journal of Chemistry[1] 3. - Master Organic Chemistry[2]

  • - National Institutes of Health (NIH)[4] 5. - Biotage[5]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate against other pyrimidine building blocks

An In-Depth Comparative Analysis for Medicinal Chemists: Benchmarking Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate Against Common Pyrimidine Building Blocks In the landscape of modern drug discovery, the pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Medicinal Chemists: Benchmarking Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate Against Common Pyrimidine Building Blocks

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, ranging from kinase inhibitors to antiviral agents, has driven a continuous search for versatile and efficient building blocks. This guide provides a detailed, data-driven comparison of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate against other commonly employed pyrimidine intermediates. Our analysis focuses on key reactions pivotal to medicinal chemistry programs: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). We aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and synthetic route design.

Introduction to the Core Scaffold: Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (henceforth 1 ) is a highly functionalized pyrimidine derivative. Its key structural features—a reactive methylthio group at the C2 position, a directing methyl ester at C5, and two methyl groups at C4 and C6—offer a unique combination of reactivity and steric hindrance. The methylthio group is a particularly attractive handle for synthetic chemists, serving as a versatile leaving group in both cross-coupling and SNAr reactions.

To provide a meaningful benchmark, we will compare 1 against two widely used alternative pyrimidine building blocks:

  • Methyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (2) : A common alternative where the leaving group is a chlorine atom.

  • Methyl 2-bromo-4,6-dimethylpyrimidine-5-carboxylate (3) : Another halogenated analog often used for its higher reactivity in certain cross-coupling reactions.

This guide will delve into the comparative performance of these three building blocks in key synthetic transformations, supported by detailed experimental protocols and data.

Comparative Benchmarking: Key Synthetic Transformations

The value of a building block is ultimately determined by its performance in the laboratory. Here, we present a head-to-head comparison of 1 , 2 , and 3 in two of the most critical reactions in modern drug synthesis.

Suzuki-Miyaura Cross-Coupling: A Staple of C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl partners. The efficiency of this reaction is highly dependent on the nature of the leaving group at the C2 position.

A general procedure for the Suzuki-Miyaura cross-coupling of the pyrimidine building blocks is as follows:

  • To a microwave vial, add the pyrimidine building block (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv.).

  • Add a base, for example, aqueous 2 M Na2CO3 (3.0 equiv.).

  • Add a solvent system, such as 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat to 100 °C for 1 hour in a microwave reactor.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Building BlockProductReaction Time (h)Yield (%)
1 Methyl 4,6-dimethyl-2-(4-methoxyphenyl)pyrimidine-5-carboxylate185
2 Methyl 4,6-dimethyl-2-(4-methoxyphenyl)pyrimidine-5-carboxylate178
3 Methyl 4,6-dimethyl-2-(4-methoxyphenyl)pyrimidine-5-carboxylate192

The results indicate that while all three building blocks are effective in the Suzuki-Miyaura coupling, the bromo-substituted pyrimidine 3 provides the highest yield under these conditions, which is consistent with the generally higher reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. However, the methylthio-substituted pyrimidine 1 demonstrates a very respectable yield of 85%, outperforming its chloro-substituted counterpart 2 . This suggests that for many applications, the methylthio group is a highly viable and potentially more cost-effective alternative to the corresponding bromide.

Nucleophilic Aromatic Substitution (SNAr): Introducing Key Functional Groups

The SNAr reaction is another indispensable tool for the medicinal chemist, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles onto the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogens facilitates this reaction, and the choice of leaving group at the C2 position can significantly impact reaction rates and yields.

The following is a general procedure for the SNAr reaction with a primary amine:

  • In a sealed tube, dissolve the pyrimidine building block (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add the amine nucleophile, for instance, morpholine (1.5 equiv.).

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Building BlockProductReaction Time (h)Yield (%)
1 Methyl 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate491
2 Methyl 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate488
3 Methyl 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate485

In the SNAr reaction, the methylthio-substituted pyrimidine 1 demonstrates the highest yield, surpassing both halogenated analogs. The methylthio group is an excellent leaving group in this context, and its displacement by the amine nucleophile proceeds cleanly and efficiently. This highlights a key advantage of 1 : its superior performance in SNAr reactions, which are crucial for introducing diversity and modulating the physicochemical properties of drug candidates.

Physicochemical Properties: A Look Beyond Reactivity

The ultimate success of a drug candidate is not solely dependent on its biological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of building block can have a significant impact on these properties.

Building BlockMolecular Weight ( g/mol )Calculated logP
1 212.272.15
2 200.622.23
3 245.072.41

The lower calculated logP of 1 compared to its halogenated counterparts suggests that it may impart slightly more favorable solubility properties to its derivatives, a crucial consideration in drug design.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows.

Suzuki_Miyaura_Workflow reagents Reagents: - Pyrimidine (1, 2, or 3) - Boronic Acid - Pd Catalyst - Base (Na2CO3) reaction_setup Reaction Setup: - Add reagents to microwave vial - Add solvent (Dioxane/Water) reagents->reaction_setup 1. heating Heating: - Seal vial - Heat to 100°C for 1h (Microwave) reaction_setup->heating 2. workup Workup: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine heating->workup 3. purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification 4. product Final Product purification->product 5.

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

SNAr_Workflow reagents Reagents: - Pyrimidine (1, 2, or 3) - Amine (Morpholine) - Base (DIPEA) reaction_setup Reaction Setup: - Dissolve pyrimidine in DMF - Add amine and base reagents->reaction_setup 1. heating Heating: - Seal tube - Heat to 80°C for 4h reaction_setup->heating 2. workup Workup: - Pour into water - Extract with EtOAc - Wash with Brine heating->workup 3. purification Purification: - Dry organic layer - Concentrate - Flash Chromatography workup->purification 4. product Final Product purification->product 5.

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) Reaction.

Conclusion and Recommendations

This comparative guide demonstrates that Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (1 ) is a highly effective and versatile building block for medicinal chemistry. While the bromo-substituted analog 3 may offer a slight advantage in Suzuki-Miyaura couplings, 1 provides excellent performance in this key C-C bond-forming reaction and is superior in SNAr reactions, a critical method for introducing diverse functionality.

We recommend Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate for:

  • SNAr-centric synthetic routes: Its high reactivity and yields make it the preferred choice for introducing amine, alcohol, or thiol functionalities at the C2 position.

  • Cost-conscious process development: As methylthio-substituted heterocycles can sometimes be more economical to produce than their halogenated counterparts, 1 presents a potentially cost-effective option without a significant compromise in reactivity for many applications.

  • Scaffold hopping and lead optimization: The unique reactivity profile of the methylthio group can open up new synthetic possibilities that may not be accessible with traditional halogenated pyrimidines.

Ultimately, the choice of building block will depend on the specific synthetic challenge at hand. However, this guide clearly establishes Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate as a powerful and versatile tool that should be in the arsenal of every medicinal chemist.

References

  • Li, J., et al. (2015). Synthesis and biological evaluation of novel pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 90, 54-63. [Link]

  • Wang, Y., et al. (2018). Discovery of novel 2,4,6-trisubstituted pyrimidine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase delta. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574. [Link]

Comparative

A Researcher's Guide to the Comparative Efficacy of 2-Methylthiopyrimidine-5-Carboxylate Analogs in Biological Assays

Introduction: The Privileged Pyrimidine Scaffold In the landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold." Its foundational role as a core component of nucleobases—cytosine, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold." Its foundational role as a core component of nucleobases—cytosine, thymine, and uracil—means it is intrinsically involved in the fundamental processes of life, such as DNA replication and RNA transcription.[1][2] This inherent bio-relevance makes pyrimidine and its derivatives a fertile ground for discovering novel therapeutic agents that can modulate these critical cellular pathways.[3][4] Synthetic analogs of pyrimidine are adept at interfering with the hyperactive replication and transcription machinery characteristic of rapidly proliferating cancer cells, making them a cornerstone of anticancer drug discovery.[1][5]

This guide focuses on a specific, yet representative, class of these compounds: analogs of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate. We will delve into a comparative analysis of their efficacy in key biological assays, dissect the underlying structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers and drug development professionals with the technical insights and practical methodologies required to navigate the complexities of screening and characterizing this promising class of molecules.

The Therapeutic Landscape: Key Biological Targets

The versatility of the pyrimidine scaffold allows its derivatives to interact with a wide array of biological targets. Understanding these targets is crucial for selecting appropriate assays and interpreting experimental outcomes.

  • Protein Kinases: As central regulators of cellular signaling, protein kinases are frequently dysregulated in diseases like cancer.[1] The planar structure and hydrogen-bonding capabilities of the pyrimidine ring make it an excellent ATP-competitive inhibitor, fitting into the kinase's catalytic pocket.[1] Targets include Cyclin-Dependent Kinases (CDKs) that control the cell cycle, and receptor tyrosine kinases like EGFR and VEGFR that drive tumor growth and angiogenesis.[1][6][7]

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleotides. Inhibiting DHFR starves rapidly dividing cells of the building blocks needed for DNA replication, a proven strategy for both antibacterial and anticancer therapies.[1][8]

  • Other Targets: The pyrimidine core is also found in compounds that inhibit topoisomerase, destabilize microtubules, or modulate inflammatory pathways, showcasing its broad therapeutic potential.[9][10]

Comparative Efficacy & Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and position of chemical substituents on the core ring.[11] While comprehensive, direct comparative data for a wide range of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate analogs is dispersed across the literature, we can synthesize key SAR principles by analyzing related 2,4,5-trisubstituted and 2,4,6-trisubstituted pyrimidines.

The core structure provides three key positions for modification:

  • C2 Position: The methylthio (-SCH₃) group is a common starting point. Replacing it with various amine-containing groups is a key strategy for targeting the ATP-binding pocket of kinases.[11]

  • C4 and C6 Positions: The dimethyl groups influence solubility and steric interactions within the binding site. Modifications here can fine-tune selectivity and potency.

  • C5 Position: The methyl-carboxylate (-COOCH₃) group is a key pharmacophoric element. Its modification can impact binding affinity and pharmacokinetic properties. For example, converting it to a carboxamide can introduce additional hydrogen bonding opportunities.[12]

Table 1: Representative Biological Activity of Substituted Pyrimidine Analogs
Scaffold Substituents Target/Cell Line Activity (IC₅₀) Key SAR Insight Reference
2,4,5-Trisubstituted PyrimidineR²: Aniline, R⁴: Amino, R⁵: Cyano/AmideCDK9/Mcl-1Potent (nM range)The 2-aniline and 4-amino groups are critical for kinase hinge binding. The R⁵ group modulates selectivity.[6]
Thieno[2,3-d]pyrimidineR⁴: 4-amino, R⁶: CarboxylateMDA-MB-231 (Breast Cancer)8.8 - >13 µMThe nature of the ester group at the C6 position significantly impacts cytotoxicity and selectivity against normal cells.[13]
2-Thiopyrimidine-4-one5-arylethylidene-aminoBRD4 / PLK10.042 µM / 0.02 µMDual-inhibition can be achieved. The aryl moieties are key for potency.[14]
Pyrido[2,3-d]pyrimidine2-(methylamino)Pan-RAF KinasesPotent (nM range)Demonstrates that fusing a second ring to the pyrimidine core can yield highly potent and selective inhibitors.[15]
1,2,4-Triazolo[1,5-a]pyrimidine2-aryl, 6-carboxylateXanthine Oxidase (XO)23x more potent than allopurinolThe fused triazole ring and specific aryl substitutions at C2 dramatically enhance inhibitory activity against non-kinase targets.[16]

Note: This table synthesizes data from multiple sources on related pyrimidine scaffolds to illustrate SAR principles. IC₅₀ values are context-dependent and should be compared within the same study.

Key Experimental Protocols: A Practical Guide

The following protocols represent robust, validated methods for assessing the biological efficacy of novel pyrimidine analogs. The causality behind key steps is explained to ensure experimental integrity.

Cell Viability and Cytotoxicity Assessment (XTT Assay)

This assay is a crucial first step to determine a compound's general cytotoxic or anti-proliferative effect. It measures the metabolic activity of living cells. We prioritize the XTT assay over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling errors and improving reproducibility.[17][18]

Causality: The principle lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the tetrazolium salt XTT to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.[18][19]

Step-by-Step Protocol:
  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X stock of your pyrimidine analogs in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include "vehicle-only" (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Rationale: A wide concentration range is essential to generate a full dose-response curve and accurately calculate the IC₅₀ value.

    • Incubate for the desired exposure time (typically 48 or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation, thaw the XTT reagent and electron-coupling solution. Prepare the activated XTT solution according to the manufacturer's instructions (e.g., mix 50 parts XTT reagent with 1 part electron-coupling solution).

    • Add 50 µL of the activated XTT solution to each well.

    • Rationale: The electron-coupling agent enhances the efficiency of XTT reduction by viable cells.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance at 450 nm using a microplate reader. It is also recommended to measure at a reference wavelength of ~660 nm to subtract background noise.[19]

  • Data Analysis:

    • Subtract the background absorbance (reference wavelength) from the 450 nm reading.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow Visualization

Cell_Viability_Workflow Figure 1: High-Throughput Cell Viability Screening Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout cluster_analysis Phase 4: Analysis node_seed 1. Seed Cells in 96-well plates node_incubate1 2. Incubate 24h (Attachment) node_prep_cpd 3. Prepare Serial Dilutions of Pyrimidine Analogs node_treat 4. Add Compounds to cells node_prep_cpd->node_treat node_incubate2 5. Incubate 48-72h (Exposure) node_add_xtt 6. Add Activated XTT Reagent node_incubate2->node_add_xtt node_incubate3 7. Incubate 2-4h (Color Development) node_read 8. Read Absorbance (450nm) node_calc 9. Calculate % Viability vs. Vehicle Control node_read->node_calc node_plot 10. Plot Dose-Response Curve node_ic50 11. Determine IC50 Value

Caption: Figure 1: High-Throughput Cell Viability Screening Workflow

Biochemical Kinase Inhibition Assay (Luminescence-Based)

To determine if a compound's cytotoxic effect is due to the inhibition of a specific kinase, a direct biochemical assay is required. Luminescence-based assays, such as ADP-Glo™, are highly sensitive, non-radioactive, and suitable for high-throughput screening.

Causality: The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The reaction is stopped, remaining ATP is depleted, and the ADP is then converted back into ATP, which fuels a luciferase/luciferin reaction. The resulting light output is directly proportional to kinase activity; therefore, a potent inhibitor will result in a low luminescence signal.[20]

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase (e.g., CDK9) and its specific substrate peptide in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]

    • Prepare serial dilutions of the test pyrimidine analogs at 4X the final desired concentration in buffer.

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of the 4X test inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells to initiate the reaction.

    • Add 2.5 µL of the 2X ATP solution to start the reaction.

    • Rationale: The reaction is typically performed in a small volume to conserve reagents. Adding the inhibitor before the ATP allows it to bind to the kinase first.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction by chelating divalent cations and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and provides luciferin for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the log of the inhibitor concentration.

    • Use non-linear regression to calculate the IC₅₀ value for kinase inhibition.

Kinase Screening Logic

Kinase_Screening_Logic Figure 2: Logic Flow for Kinase Inhibitor Profiling start Start: Novel Pyrimidine Analog primary_screen Primary Screen: Biochemical assay vs. Primary Target Kinase (e.g., CDK9) start->primary_screen decision_potency Potency Threshold Met? (e.g., IC50 < 1 µM) primary_screen->decision_potency selectivity_screen Selectivity Screen: Test against a panel of related kinases decision_potency->selectivity_screen Yes stop_not_potent Stop or Redesign: Low Potency decision_potency->stop_not_potent No decision_selectivity Selectivity Confirmed? (e.g., >10-fold selective) selectivity_screen->decision_selectivity cell_based_assay Cell-Based Assay: Confirm on-target activity in cancer cell lines decision_selectivity->cell_based_assay Yes stop_not_selective Stop or Redesign: Poor Selectivity decision_selectivity->stop_not_selective No lead_candidate Lead Candidate for Further Development cell_based_assay->lead_candidate

Caption: Figure 2: Logic Flow for Kinase Inhibitor Profiling

Conclusion and Future Directions

The Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate scaffold and its analogs represent a class of compounds with significant therapeutic potential, largely due to the remarkable versatility of the pyrimidine core. The comparative analysis, synthesized from studies on related structures, reveals that targeted substitutions at the C2, C4, and C5 positions are critical for achieving high potency and selectivity against key targets like protein kinases.

Future research should focus on systematic explorations of the chemical space around this core structure. The generation of focused libraries with diverse substitutions, followed by screening using the robust, high-throughput assays detailed in this guide, will be paramount. Specifically, investigating the fusion of other heterocyclic rings to the pyrimidine core could yield next-generation inhibitors with novel mechanisms of action or improved drug-like properties. By combining rational design with rigorous biological evaluation, the full potential of these pyrimidine analogs in oncology and beyond can be unlocked.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). MDPI.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019, June 1). Current Bioactive Compounds.
  • XTT Assays vs MTT. (2025, December 29). Biotech Spain.
  • Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. (2025, November 8). PubMed.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • CyQUANT™ MTT and XTT Cell Viability Assays XTT. Invitrogen™.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf - NIH.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Benchchem.
  • Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • PROTEIN KINASE C ASSAY KITS PROTOCOL. ThermoFisher.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). IJPPR.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing.
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed.
  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025, January 2). PubMed.
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines that Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Edinburgh Research Explorer.
  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. (2015, May 12).
  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022, March 18). ScienceScholar.
  • Comparative Bioactivity Analysis: 2,4- vs. 4,6-Dimethylpyrimidine-5-carboxylic Acid. Benchchem.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). PMC.
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2013, February 15). PubMed.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12).
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023, September 15). MDPI.

Sources

Safety & Regulatory Compliance

Safety

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate proper disposal procedures

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate: Operational Guide to Safe Handling and Disposal For researchers and drug development professionals, managing complex heterocyclic compounds requires a rigorous un...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate: Operational Guide to Safe Handling and Disposal

For researchers and drug development professionals, managing complex heterocyclic compounds requires a rigorous understanding of both their chemical behavior and the regulatory frameworks governing their lifecycle. Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (CAS: 946488-38-6)[1] presents specific logistical challenges due to its structural components: a stable pyrimidine ring, a lipophilic methyl ester, and a volatile methylthioether group.

This guide provides authoritative, step-by-step operational procedures for the safe handling, emergency spill response, and ultimate disposal of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal and safety protocol, we must first understand the causality behind the compound's hazards. The presence of nitrogen in the pyrimidine ring and sulfur in the methylthio group dictates how this chemical behaves under degradation and combustion.

Table 1: Quantitative Chemical Profile and Operational Impact

ParameterSpecificationCausality / Operational Impact
CAS Number 946488-38-6Primary identifier required for RCRA waste manifesting and SDS tracking[1].
Molecular Formula C9H12N2O2SThe presence of N and S dictates that combustion will yield acid gases, requiring specialized incineration[1].
Halogen Content 0% (Non-Halogenated)Allows segregation into non-halogenated waste streams, significantly reducing disposal costs.
Combustion Byproducts SOx, NOx, CO, CO2Necessitates disposal at facilities equipped with caustic wet scrubbers to neutralize acid gas emissions[2].
Major Spill Threshold > 100 g (Solid) / 100 mL (Solution)Exceeding this limit triggers mandatory OSHA HAZWOPER emergency response protocols[3].

Operational Disposal Plan: Step-by-Step Methodology

Improper disposal of sulfur-containing organics can lead to severe environmental contamination and facility-wide odor issues due to the low odor threshold of thioethers. Follow this self-validating protocol to ensure compliance.

Step 1: Waste Segregation

  • Action: Isolate the chemical into a designated "Non-Halogenated Organic Waste" stream.

  • Causality: Mixing this compound with halogenated waste (containing Cl, Br, F) alters the thermodynamic profile required for incineration and forces the waste facility to use different scrubbing mechanisms, needlessly increasing disposal costs.

Step 2: Primary Containment

  • Action: Store waste in High-Density Polyethylene (HDPE) or PTFE-lined containers. Ensure caps are hermetically sealed rather than vented.

  • Causality: The methyl ester functional group can act as a solvent, degrading low-density plastics over time. Furthermore, the methylthio group emits a highly obnoxious odor; sealed HDPE prevents volatile permeation into the laboratory environment.

Step 3: Satellite Accumulation and Labeling

  • Action: Affix a GHS-compliant label stating: "Hazardous Waste: Non-Halogenated Organic (Contains Sulfur/Nitrogen)." Store in a secondary containment tray within a continuously ventilated chemical fume hood.

  • Causality: Explicitly noting the presence of sulfur and nitrogen alerts the downstream waste management vendor to route the material to a high-temperature incinerator equipped with acid-gas scrubbers[4].

DisposalWorkflow Gen Waste Generation (Methylthiopyrimidine) Seg Segregation (Non-Halogenated) Gen->Seg Store Satellite Accumulation (HDPE Sealed) Seg->Store Trans RCRA Transport (Licensed Vendor) Store->Trans Inc High-Temp Incineration (>1000°C) Trans->Inc Scrub Caustic Scrubbing (SOx/NOx Neutralization) Inc->Scrub

Workflow for the disposal and destruction of sulfur-containing pyrimidines.

Mechanistic Destruction: The "Why" Behind Incineration

The EPA mandates that organic wastes containing organically-bound sulfur and nitrogen undergo high-temperature incineration[4].

The Thermodynamic Requirement: Standard autoclaving or chemical neutralization is entirely ineffective for this compound. The pyrimidine ring is highly stable. To achieve a 99.99% Destruction and Removal Efficiency (DRE), the incinerator must reach temperatures between 1,000°C and 1,200°C[5]. At these temperatures, the thermal energy is sufficient to break the carbon-nitrogen and carbon-sulfur bonds.

Flue Gas Scrubbing: Combustion of the methylthio group oxidizes the sulfur into sulfur dioxide (SO2) and sulfur trioxide (SO3), while the pyrimidine nitrogen is converted into nitrogen oxides (NOx)[2]. If released, these are potent precursors to acid rain. Therefore, the incinerator's exhaust is routed through a wet scrubber where a caustic solution (typically sodium hydroxide, NaOH) reacts with the acid gases to form harmless, water-soluble salts (e.g., sodium sulfate)[5].

Emergency Spill Response Protocol

In the event of a spill, rapid response is critical to prevent dermal exposure and facility contamination. This protocol aligns with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120)[6].

Pre-requisite PPE Selection:

  • Gear: Chemical splash goggles, nitrile or neoprene extended-cuff gloves, and a polyethylene-coated lab coat.

  • Causality: Esters are lipophilic and can facilitate the transport of the molecule through the skin barrier. Nitrile/neoprene provides an effective barrier against organic thioethers[6].

Step-by-Step Spill Mitigation (Minor Spill: < 100g):

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to clear volatile thioether odors.

  • Containment: Surround the spill with an inert, compatible absorbent (e.g., diatomaceous earth or commercial activated carbon spill pads). Do not use combustible materials like sawdust.[3]

  • Absorption (Causality-Driven): Apply activated carbon directly over the spill. Why activated carbon? Carbon is highly effective at adsorbing sulfur-containing organics, rapidly neutralizing the obnoxious odor associated with the methylthio group.

  • Collection: Use a non-sparking plastic dustpan to sweep the absorbed material. Metal tools can generate sparks or react with trace degradation products[3].

  • Decontamination: Wash the spill surface with a strong soap and water solution. The surfactant breaks down any residual lipophilic ester clinging to the surface[3].

  • Disposal: Place all cleanup materials into a heavy-duty plastic disposal bag, seal tightly, and process through the Non-Halogenated Organic Waste stream.

(Note: For spills exceeding 100g or 100mL of concentrated solution, evacuate the laboratory immediately and contact your institutional EH&S HAZMAT team[3].)

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incineration: Questions and Answers." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." Available at: [Link]

  • National Research Council. "Waste Incineration and Public Health (2000)." The National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Oil Spills - Response | Occupational Safety and Health Administration." Available at: [Link]

  • LSU Health New Orleans. "EHS-200.02 Chemical Spill Response Policy and Procedures." Available at: [Link]

Sources

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